MK-212
Description
MK-212 has been used in trials studying the treatment of Alcoholism.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWPFJGFFNXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61655-58-1 (mono-hydrochloride) | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80214007 | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64022-27-1 | |
| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-212 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12111 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 64022-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the pharmacological profile of MK-212?
An In-depth Technical Guide to the Pharmacological Profile of MK-212
Executive Summary
This compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is a synthetic compound belonging to the arylpiperazine class of chemicals.[1][2] It is a centrally acting serotonin receptor agonist that has been utilized extensively in scientific research to probe the function of the serotonergic system.[3][4][5] this compound exhibits a non-selective agonist profile for serotonin 5-HT₂ receptors, with a notable preference and high efficacy at the 5-HT₂C subtype.[1][6] Its administration elicits a range of physiological and behavioral responses, including hormonal secretion, alterations in motor activity, and effects on appetite and mood, making it a valuable tool for neuropharmacological investigation. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor activity, mechanism of action, and key experimental findings.
Receptor Binding and Functional Activity
This compound's primary mechanism of action is through the activation of serotonin 5-HT₂ family receptors. Its functional profile is characterized by its activity as an agonist with varying degrees of potency and efficacy across the 5-HT₂ subtypes.
Pharmacodynamics Profile:
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5-HT₂C Receptor: this compound is a potent full agonist at the 5-HT₂C receptor.[1] This interaction is believed to mediate many of its central effects, including the regulation of appetite and motivated behaviors.[6][7]
-
5-HT₂B Receptor: It acts as a moderate-efficacy partial agonist at the 5-HT₂B receptor.[1]
-
5-HT₂A Receptor: this compound is a partial to full agonist at the 5-HT₂A receptor, though its potency is approximately 10- to 30-fold lower compared to its activity at 5-HT₂C and 5-HT₂B receptors.[1]
-
Other Receptors: The compound shows low affinity for the 5-HT₁A and 5-HT₁B receptor subtypes.[1]
Quantitative Functional Data
The functional potency of this compound has been quantified in various in vitro systems. The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a drug that provokes a response halfway between the baseline and maximum effect.[8]
| Receptor Subtype | Assay Type | System | Potency (EC₅₀) | Reference |
| 5-HT₂C | Calcium Mobilization | Not Specified | 0.028 µM | [9] |
| 5-HT₂A | Calcium Mobilization | Not Specified | 0.42 µM | [9] |
Table 1: Functional Potency of this compound at Serotonin 5-HT₂ Receptors.
Mechanism of Action and Signaling Pathways
As an agonist at 5-HT₂ receptors, this compound initiates intracellular signaling cascades primarily through the Gq/11 protein pathway.
Canonical Gq/11 Signaling
Activation of 5-HT₂C receptors by this compound leads to the coupling and activation of the Gq/11 family of G-proteins. This triggers the effector enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately modulates the activity of numerous downstream cellular targets to produce a physiological response.[4][10]
Caption: Canonical 5-HT₂C Receptor Gq/11 Signaling Pathway.
Non-Canonical Signaling: Src Kinase Activation
Research has also identified non-canonical signaling pathways for the 5-HT₂C receptor. For instance, in rat spinal neuronal cultures, treatment with this compound leads to the phosphorylation of Src, a non-receptor tyrosine kinase, at its activating site (Tyr416). This effect is blocked by both a 5-HT₂C receptor antagonist (RS 102221) and a general tyrosine kinase inhibitor (genistein), confirming the pathway's dependence on 5-HT₂C receptor activation. This suggests that 5-HT₂C receptors can form protein complexes with other signaling molecules, such as NMDA receptor subunits, to modulate neuronal function through Src activation.[11]
Caption: this compound induced 5-HT₂C-mediated Src kinase activation.
In Vivo Pharmacology and Effects
This compound administration produces a variety of dose-dependent physiological and behavioral effects in both preclinical animal models and humans. These effects are consistent with its role as a central serotonin receptor agonist.
| Species | Dose Range | Route | Observed Effects | Reference(s) |
| Rat | 1-16 mg/kg | Systemic | Enhanced crossed extensor reflex in spinalized rats. | [3] |
| Rat | 1.25-5 mg/kg | Systemic | Elicited a complex motor syndrome. | [3] |
| Rat | 5.0 mg/kg | i.p. | Reduced food intake by 54%; increased resting and suppressed other behaviors. | [7] |
| Rat | 0.5-2.0 mg/kg | i.p. | Disrupted maternal behaviors (pup retrieval, licking, nursing). | [12] |
| Mouse | 1.11-10 mg/kg | Systemic | Caused a dose-related increase in head twitches. | [3] |
| Mouse | 0.5-1.0 mg/kg | i.p. | Increased blood corticosterone levels and reduced motor activity. | [13] |
| Mouse | 0.1-0.2 mg/kg | i.p. | Produced anxiolytic effects without altering motor activity. | [13] |
| Human | 10-40 mg | Oral | Stimulated secretion of serum cortisol and prolactin. | [1] |
| Human | 20 mg | Oral | Increased self-ratings of nausea, dizziness, anxiety, and feeling strange. | [14] |
Table 2: Summary of Key In Vivo Effects of this compound.
Potential Drug Interactions
Given its mechanism of action, this compound has the potential for significant pharmacodynamic interactions.
-
CNS Depressants: Co-administration with other CNS depressants (e.g., benzodiazepines, opioids, alcohol) can lead to an increased risk and severity of CNS depression.[15]
-
Serotonergic Agents: Combining this compound with other drugs that increase serotonin levels (e.g., SSRIs, MAOIs, amphetamines) can increase the risk of developing serotonin syndrome, a potentially life-threatening condition characterized by altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.[15][16]
Experimental Protocols
The pharmacological profile of this compound has been elucidated through a variety of experimental procedures. Below are methodologies for key assays.
In Vivo: Behavioral Satiety Sequence (BSS) Analysis
This protocol is used to assess the effect of a compound on feeding behavior and satiety. The goal is to determine if anorexia is induced via an enhancement of satiety or through other means like sedation or malaise.
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Subjects: Male rats, typically fasted for a period (e.g., 24 hours) to ensure motivation to eat.
-
Drug Administration: Subjects are administered this compound (e.g., 5.0 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Following a brief acclimatization period post-injection, pre-weighed food is introduced into the cage. The animal's behavior is then continuously monitored and recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: Behaviors are scored for their duration and frequency. Key behaviors include eating, grooming, locomotion, rearing, sniffing, and resting. The temporal sequence of these behaviors is analyzed. A natural satiety sequence involves a transition from eating to active behaviors (like grooming) and finally to resting. A drug that enhances satiety would be expected to accelerate this sequence, whereas this compound was found to prevent it, instead causing an initial period of resting followed by a gradual increase in eating.[7]
Caption: Experimental Workflow for Behavioral Satiety Sequence Analysis.
In Vitro: Calcium Mobilization Assay
This is a common functional assay to determine the potency (EC₅₀) of a Gq-coupled receptor agonist.
-
Cell Preparation: A cell line (e.g., HEK293) stably or transiently expressing the human 5-HT₂C or 5-HT₂A receptor is cultured.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). This dye exhibits a change in its fluorescent properties upon binding to free Ca²⁺.
-
Compound Addition: The loaded cells are placed in a microplate reader. After establishing a stable baseline fluorescence reading, various concentrations of this compound are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time. Activation of the Gq-coupled 5-HT₂ receptors by this compound will lead to a rapid increase in intracellular calcium, resulting in a sharp increase in fluorescence.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. These values are then plotted against the logarithm of the drug concentration to generate a dose-response curve. The EC₅₀ value is calculated by fitting the curve to a sigmoidal dose-response equation.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine,2-chloro-6-(1-piperazinyl)- | CAS#:64022-27-1 | Chemsrc [chemsrc.com]
- 5. Effect of the serotonin agonist, this compound, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral, Pharmacological and Neuroanatomical Analysis of Serotonin 2C Receptor Agonism on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT2 receptor agonist this compound reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. This compound (hydrochloride) - Biochemicals - CAT N°: 36089 [bertin-bioreagent.com]
- 10. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolactin and cortisol responses to this compound, a serotonin agonist, in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. litfl.com [litfl.com]
MK-212: A Technical Guide to its Function as a 5-HT2C Receptor Agonist
Executive Summary: This document provides a comprehensive technical overview of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), a non-selective serotonin 5-HT2 receptor agonist with a notable preference and full agonist activity at the 5-HT2C receptor subtype.[1] Utilized extensively as a pharmacological tool in research, this compound's mechanism of action, receptor binding profile, and in vivo effects are critical for its application in neuroscience and drug development. This guide details its chemical properties, summarizes its quantitative pharmacological data in structured tables, outlines key experimental protocols for its characterization, and visualizes its core signaling pathway and associated experimental workflows.
Introduction
This compound, a compound from the arylpiperazine chemical class, has been instrumental in elucidating the physiological roles of the serotonin 5-HT2C receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key modulator of mood, anxiety, feeding, and reproductive behaviors.[2] Its activation by serotonin typically inhibits dopamine and norepinephrine release in specific brain areas.[2][3] As a "relatively selective" full agonist at this receptor, this compound serves as a valuable probe for investigating the downstream consequences of 5-HT2C activation, from intracellular signaling cascades to complex behavioral outcomes.[1]
Pharmacological Profile
Chemical Properties
This compound is chemically defined as 6-chloro-2-(1-piperazinyl)pyrazine.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-6-(piperazin-1-yl)pyrazine | [1] |
| Molecular Formula | C₈H₁₁ClN₄ | [1] |
| Molar Mass | 198.65 g·mol⁻¹ | [1] |
| CAS Number | 64022-27-1 | [1] |
| Synonyms | CPP | [1] |
Receptor Binding and Functional Potency
This compound displays agonist activity at all three 5-HT2 receptor subtypes, with a distinct potency hierarchy.[1] It is a full agonist at the 5-HT2C receptor, a moderate-efficacy partial agonist at the 5-HT2B receptor, and a partial to full agonist at the 5-HT2A receptor.[1] Its potency is highest for the 5-HT2C and 5-HT2B receptors, with a roughly 10- to 30-fold lower potency at the 5-HT2A receptor.[1] It shows low affinity for 5-HT1A and 5-HT1B receptors.[1]
| Receptor | Assay Type | Species/System | Potency (EC₅₀ / Kᵢ) | Efficacy | Reference |
| 5-HT2C | Calcium Mobilization | - | 0.028 µM (28 nM) | Full Agonist | [4] |
| 5-HT2A | Calcium Mobilization | - | 0.42 µM (420 nM) | Partial to Full Agonist | [1][4] |
| 5-HT2C | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 880 nM | Weak Agonist | [5] |
| 5-HT2B | - | - | Similar to 5-HT2C | Moderate-Efficacy Partial Agonist | [1] |
Mechanism of Action
5-HT2C Receptor and Canonical Signaling
The 5-HT2C receptor is a GPCR that primarily couples to the Gq/G11 family of G proteins.[2][6] Activation of the receptor by an agonist like this compound initiates a conformational change that promotes the exchange of GDP for GTP on the Gαq subunit. This, in turn, activates the effector enzyme Phospholipase C (PLC).[6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7] DAG remains in the plasma membrane where it, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[7][8] This signaling cascade is central to the excitatory neurotransmission mediated by the 5-HT2C receptor.[2] While primarily coupled to Gq/11, the 5-HT2C receptor has also been shown to engage Gi/o and G12/13 signaling pathways.[9]
Downstream Signaling Pathway Visualization
Key Experimental Protocols
Characterizing the interaction of this compound with the 5-HT2C receptor involves a suite of standard pharmacological assays.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the 5-HT2C receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the 5-HT2C receptor in a suitable buffer (e.g., 50 mM Tris-HCl) and centrifuge to isolate cell membranes containing the receptor.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a specific 5-HT2C radioligand (e.g., [³H]-mesulergine) and varying concentrations of unlabeled this compound.[10][11]
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[11]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and can be converted to an affinity constant (Kᵢ).
In Vitro Functional Assay: Phosphoinositide (PI) Hydrolysis
This functional assay measures the agonistic activity of this compound by quantifying the production of inositol phosphates, a direct consequence of PLC activation.[12]
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them by incubating with a radioactive precursor, such as myo-[³H]-inositol, which is incorporated into membrane phosphoinositides.[13]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the labeled inositol phosphates to accumulate.
-
Agonist Stimulation: Stimulate the cells with varying concentrations of this compound for a defined period.
-
Lysis and Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.[12]
-
Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) from the precursor using anion-exchange chromatography or high-performance liquid chromatography (HPLC).[12][13]
-
Quantification: Measure the radioactivity in the collected fractions corresponding to the inositol phosphates.
-
Analysis: Plot the amount of radioactivity (representing total inositol phosphates) against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
In Vivo Neurochemical Assessment: Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following administration of this compound.[14][15]
Methodology:
-
Stereotaxic Surgery: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[14][16] Secure the cannula with dental cement and allow the animal to recover for several days.[16]
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14][16]
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours.[16] Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).[14]
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).[14]
-
Sample Collection: Continue to collect dialysate samples for several hours post-injection.[14] Samples should be collected into vials containing an antioxidant to prevent neurotransmitter degradation and immediately frozen.[16]
-
Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using HPLC coupled with electrochemical detection (HPLC-ECD).[17]
-
Data Interpretation: Express the post-injection neurotransmitter levels as a percentage change from the stable baseline period.
In Vivo Effects and Applications
This compound has been shown to produce a range of behavioral and physiological effects consistent with 5-HT2C receptor activation.
-
Feeding Behavior: this compound reduces food intake in fasted rats, with an ED₅₀ value of 5 mg/kg.[4][18] This anorectic effect highlights the role of 5-HT2C receptors in satiety.[18]
-
Locomotor Activity: In mice, this compound induces a dose-dependent reduction in locomotor activity.[19][20] This hypolocomotion is specific to 5-HT2C activation, as it can be reversed by pretreatment with a selective 5-HT2C receptor antagonist.[20]
-
Anxiety and Stress: At low doses (0.1 and 0.2 mg/kg), this compound has been reported to reduce anxiety in mice, while higher doses (0.5 and 1.0 mg/kg) increase blood corticosterone levels, an indicator of a stress response.[19]
-
Maternal Behavior: Acute administration of this compound significantly disrupts maternal behaviors in rats, including pup retrieval, licking, and nursing, in a dose-dependent manner.[21]
Conclusion
This compound is a potent and well-characterized 5-HT2C receptor agonist that has proven indispensable for pharmacological research. Its ability to robustly activate the Gq/11-PLC-IP3/DAG signaling pathway provides a clear mechanism for its observed effects. While its lack of complete selectivity for the 5-HT2C subtype necessitates careful experimental design and interpretation, it remains a cornerstone tool for researchers investigating the complex roles of the serotonin system in the central nervous system and for professionals in the early stages of drug development targeting this critical receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 12. The application of HPLC methodology for the analysis of receptor mediated changes in phosphoinositide metabolism [pubmed.ncbi.nlm.nih.gov]
- 13. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 18. The 5-HT2 receptor agonist this compound reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-chloro-2-(1-piperazinyl)pyrazine (MK-212): Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-2-(1-piperazinyl)pyrazine, a significant pharmacological tool and research chemical known by several synonyms including MK-212 and CPP. This document details its discovery, synthesis, and extensive pharmacological characterization, with a focus on its activity as a serotonin receptor agonist. The guide includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of its mechanism of action to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction
6-chloro-2-(1-piperazinyl)pyrazine, hereafter referred to as this compound, is a synthetic organic compound belonging to the arylpiperazine class of chemicals. It has been instrumental in the study of the serotonergic system due to its action as a non-selective serotonin 5-HT2 receptor agonist.[1] With a particular affinity for the 5-HT2C receptor, where it acts as a full agonist, this compound has been widely used to investigate the physiological and behavioral effects mediated by this receptor subtype.[1] This guide aims to consolidate the key technical information regarding this compound, from its chemical synthesis to its biological effects and the signaling pathways it modulates.
Discovery and Pharmacological Profile
The discovery of this compound as a centrally acting agent with serotonin-like activity was a significant step in understanding the role of serotonin receptors in the central nervous system. Early studies demonstrated that systemic administration of this compound in animal models elicited responses characteristic of serotonin receptor activation.[2]
Central Serotonergic Activity
Initial pharmacological studies revealed that this compound induces several dose-dependent effects in rodents that are indicative of central serotonin receptor activation. These effects are summarized in the table below.
| Observed Effect | Animal Model | Dosage Range | Citation |
| Enhancement of the crossed extensor reflex | Acutely spinalized rat | 1-16 mg/kg | [2] |
| Dose-related increase in head twitches | Mouse | 1.11-10 mg/kg | [2] |
| Complex motor syndrome | Rat | 1.25-5 mg/kg | [2] |
| Increased twitch frequency of the mylohyoideus muscle | Urethane-anesthetized rat | ≤ 0.1 mg/kg | [2] |
| Reduction of motor activity | Mouse | 0.5 and 1.0 mg/kg (i.p.) | [3] |
| Reduction of anxiety | Mouse | 0.1 and 0.2 mg/kg (i.p.) | [3] |
| Disruption of maternal behavior (pup retrieval, licking, nursing) | Postpartum female rat | 0.5, 1.0, or 2.0 mg/kg (i.p.) | [4] |
These effects were shown to be mediated by central serotonin receptors, as they could be blocked by the centrally acting serotonin antagonist methergoline.[2]
Receptor Binding Profile and Mechanism of Action
This compound is a non-selective agonist at 5-HT2 receptor subtypes, with the highest potency at the 5-HT2C and 5-HT2B receptors, and a lower potency at the 5-HT2A receptor.[1] It exhibits low affinity for the 5-HT1A and 5-HT1B receptors.[1]
| Receptor Subtype | Activity | Relative Potency | Citation |
| 5-HT2C | Full Agonist | High | [1] |
| 5-HT2B | Moderate-efficacy Partial Agonist | High | [1] |
| 5-HT2A | Partial to Full Agonist | ~10- to 30-fold lower than 5-HT2C/2B | [1] |
| 5-HT1A | Low Affinity | Low | [1] |
| 5-HT1B | Low Affinity | Low | [1] |
The primary mechanism of action for this compound at 5-HT2C receptors involves the activation of the Gq/11 protein, which in turn stimulates the phospholipase C (PLC) signaling cascade. This pathway is pivotal in cellular signaling and is detailed in the signaling pathway diagram below.
Synthesis and Characterization
The synthesis of 6-chloro-2-(1-piperazinyl)pyrazine is typically achieved through a nucleophilic aromatic substitution reaction between 2,6-dichloropyrazine and piperazine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 6-chloro-2-(1-piperazinyl)pyrazine. This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.
Materials:
-
2,6-Dichloropyrazine
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)
-
Base (e.g., Triethylamine, Potassium carbonate)
Procedure:
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in an anhydrous solvent, add piperazine (excess, e.g., 2-4 eq) and a base (e.g., 1.1 eq of Triethylamine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.
Characterization Data
1H NMR:
-
Signals corresponding to the two protons on the pyrazine ring.
-
Signals for the eight protons of the piperazine ring, likely appearing as two multiplets.
-
A signal for the N-H proton of the piperazine ring.
13C NMR:
-
Signals for the four distinct carbon atoms of the pyrazine ring.
-
Signals for the two distinct carbon environments in the piperazine ring.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H11ClN4, M.W. = 198.65 g/mol ). The isotopic pattern for the chlorine atom should be observable.
Applications in Research
This compound serves as a critical tool for elucidating the roles of 5-HT2C receptors in various physiological and pathological processes. Its ability to selectively activate these receptors allows researchers to study their involvement in:
-
Neuropsychiatric Disorders: Investigating the role of 5-HT2C receptors in depression, anxiety, and schizophrenia.[8]
-
Appetite and Metabolism: Studying the regulation of food intake and body weight.
-
Substance Abuse: Exploring the modulation of reward pathways and addiction.
-
Motor Control: Understanding the influence of serotonin on motor function.
Conclusion
6-chloro-2-(1-piperazinyl)pyrazine (this compound) remains a cornerstone in serotonergic research. Its well-characterized profile as a 5-HT2C receptor agonist provides a robust tool for dissecting the complexities of the serotonin system. This guide has provided a comprehensive overview of its discovery, a representative synthetic protocol, its pharmacological properties, and its mechanism of action. It is anticipated that this compilation of technical information will be a valuable asset for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Serotonergic Agonist MK-212: An In-Depth Technical Guide to its In Vivo Effects in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of 6-chloro-2-(1-piperazinyl)pyrazine, commonly known as MK-212, in rodent models. This compound is a potent and selective serotonin 2C (5-HT2C) receptor agonist that has been instrumental in elucidating the physiological and behavioral roles of this receptor subtype. This document synthesizes key findings on the behavioral, neurochemical, and endocrine effects of this compound administration in rats and mice. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
This compound is a piperazine derivative that acts as a direct agonist at the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] The activation of 5-HT2C receptors is known to modulate a wide range of physiological and psychological processes, including mood, anxiety, appetite, and motor control.[1] Due to its selectivity, this compound has been widely used as a pharmacological tool to probe the functional significance of the 5-HT2C receptor system in preclinical rodent models. This guide provides an in-depth summary of the well-documented in vivo effects of this compound, with a focus on quantitative data and detailed methodologies to aid in experimental design and interpretation.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the 5-HT2C receptor. This receptor is primarily coupled to the Gq/11 family of G proteins.[1][2] Activation of the Gq/11 pathway initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[3][4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These signaling events ultimately lead to the modulation of neuronal excitability and gene expression.
Behavioral Effects
Systemic administration of this compound in rodents elicits a range of dose-dependent behavioral changes. These effects are primarily linked to the modulation of neural circuits involved in anxiety, locomotion, and feeding.
Anxiogenic Effects
This compound consistently produces anxiogenic-like (anxiety-increasing) effects in rodents, as measured by standard behavioral paradigms such as the Elevated Plus Maze (EPM).[7]
-
Elevated Plus Maze (EPM): In the EPM, rodents treated with this compound show a significant decrease in the percentage of time spent in and the number of entries into the open arms of the maze, indicating an anxiogenic response.[7] An intermediate dose of 2.0 mg/kg (i.p.) has been shown to reduce open-arm exploration without significantly affecting locomotor activity.[7]
Effects on Locomotor Activity
The impact of this compound on locomotor activity is dose-dependent.
-
Low to Intermediate Doses: At lower to intermediate doses (e.g., 2.0 mg/kg, i.p.), this compound generally does not significantly alter locomotor activity, as measured by the number of closed-arm entries in the EPM.[7]
-
High Doses: Higher doses of this compound (e.g., 4.0 mg/kg, i.p.) can induce motor-suppressant effects, leading to a decrease in overall locomotor activity in both the EPM and open-field arenas.[7] However, some studies report only a minor and inconsistent effect on motor activity in rats and mice.[1]
Anorectic Effects
This compound is a potent anorectic agent, reducing food intake in rodents.
-
Food Consumption: When administered intraperitoneally (i.p.) 30 minutes before feeding, this compound has an ED50 of 1.5 mg/kg for reducing food consumption in rats, making it twice as potent as fenfluramine in this context.[1] The anorectic effect is believed to be mediated by its serotonin-like action, as it can be inhibited by pretreatment with the serotonin antagonist metergoline.[1]
Effects on Maternal Behavior
Activation of 5-HT2C receptors by this compound significantly disrupts maternal behaviors in postpartum female rats.
-
Pup-Directed Behaviors: Acute intraperitoneal injections of this compound (0.5, 1.0, or 2.0 mg/kg) dose-dependently disrupt pup retrieval, pup licking, nursing, and nest-building activities.[8]
Neurochemical and Endocrine Effects
This compound administration significantly impacts the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis.
Corticosterone and ACTH Secretion
This compound stimulates the release of corticosterone, the primary stress hormone in rodents, and adrenocorticotropic hormone (ACTH).
-
Dose-Dependent Increase: Intraperitoneal injection of high doses of this compound (0.5 and 1.0 mg/kg) leads to an increase in blood corticosterone levels in mice.[9]
-
Mechanism of ACTH Release: The increase in plasma ACTH levels in rats following this compound administration is mediated by the activation of the 5-HT2C (formerly classified as 5-HT1C) receptor subtype.[10] This effect can be blocked by 5-HT2C antagonists like mesulergine and metergoline.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the behavioral and neurochemical effects of this compound administration in rodents.
Table 1: Behavioral Effects of this compound in Rodents
| Species | Behavior Assessed | Test Paradigm | Dose (Route) | Effect | Reference(s) |
| Rat | Anxiety | Elevated Plus Maze | 2.0 mg/kg (i.p.) | Reduced open-arm exploration | [7] |
| Rat | Locomotor Activity | Elevated Plus Maze / Open Field | 4.0 mg/kg (i.p.) | Decreased locomotor activity | [7] |
| Rat | Food Intake | 2-hour daily feeding | ED50 = 1.5 mg/kg (i.p.) | Potent anorectic effect | [1] |
| Rat | Maternal Behavior | Observation | 0.5, 1.0, 2.0 mg/kg (i.p.) | Dose-dependent disruption | [8] |
Table 2: Neurochemical Effects of this compound in Rodents
| Species | Parameter Measured | Dose (Route) | Effect | Reference(s) |
| Mouse | Blood Corticosterone | 0.5, 1.0 mg/kg (i.p.) | Increased levels | [9] |
| Rat | Plasma ACTH | Not specified | Significantly increased levels | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound administration in rodents.
Elevated Plus Maze (EPM) Test for Anxiolytic/Anxiogenic Effects
Protocol:
-
Animals: Male Wistar rats are commonly used.[7]
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.[11][12]
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 0.9% saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 1.0 to 4.0 mg/kg.[7] Control animals receive the vehicle alone.
-
Procedure:
-
Data Collection: A video camera mounted above the maze records the session. Automated tracking software is used to score the following parameters:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Number of entries into the closed arms (as a measure of locomotor activity).[7]
-
-
Data Analysis: Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of this compound to the vehicle control group.
Assessment of Anorectic Effects
Protocol:
-
Animals: Rats are often used for feeding studies.[1]
-
Housing and Feeding Schedule: Animals are housed individually and habituated to a restricted feeding schedule, for example, having access to food for only 2 hours per day.[1]
-
Drug Administration: this compound is administered i.p. 30 minutes before the scheduled feeding time.[1]
-
Data Collection: The amount of food consumed during the 2-hour feeding period is measured and compared to baseline consumption and to a vehicle-treated control group.
-
Data Analysis: The dose required to reduce food intake by 50% (ED50) can be calculated to determine the potency of the anorectic effect.[1]
Measurement of Plasma Corticosterone
Protocol:
-
Animals: Mice are frequently used for corticosterone measurements.[9]
-
Drug Administration: this compound is administered i.p. at various doses (e.g., 0.1, 0.2, 0.5, 1.0 mg/kg).[9]
-
Blood Sampling: At a specified time point after injection (e.g., 30 minutes), blood samples are collected. Trunk blood can be collected following decapitation, or plasma can be obtained from venous blood samples.
-
Corticosterone Assay: Plasma corticosterone levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[8][13]
-
Data Analysis: Corticosterone concentrations are compared between different dose groups and a vehicle control group using appropriate statistical tests (e.g., ANOVA).
Pharmacokinetics and Toxicology
Specific pharmacokinetic and comprehensive toxicological data for this compound in rodents are not extensively detailed in the readily available literature. General principles of rodent pharmacokinetic studies involve evaluating absorption, distribution, metabolism, and excretion (ADME) following different routes of administration.[14][15] Toxicity studies in rodents typically involve acute, sub-chronic, and chronic dosing to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs for toxicity.[10][16] Further research is required to fully characterize the pharmacokinetic profile and toxicological risks of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in rodent models. Its administration produces robust and reproducible effects on behavior, particularly anxiety and food intake, as well as on the neuroendocrine system. The quantitative data and detailed protocols presented in this guide are intended to facilitate the design and execution of future preclinical studies aimed at further understanding the complex functions of the 5-HT2C receptor and for the development of novel therapeutics targeting this system. It is important for researchers to consider the dose-dependent effects of this compound and to carefully select appropriate behavioral and physiological endpoints for their specific research questions. Further investigation into the pharmacokinetics and toxicology of this compound is warranted to provide a more complete profile of this compound.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of phospholipase C is not correlated to the formation of prostaglandins and superoxide in cultured rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute or Chronic Exposure to Corticosterone Promotes Wakefulness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated dose toxicity study (28 days) in rats and mice with N-methylpyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Measurement of corticosterone in mice: a protocol for a mapping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "A Difference between the Rat and Mouse in the Pharmacokinetic Interact" by Shufeng Zhou, Philip Kestell et al. [digitalcommons.usf.edu]
- 15. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on MK-212 and Anxiety-Like Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of preliminary research on the compound MK-212 and its effects on anxiety-like behavior. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the core signaling pathways involved.
Core Concepts: this compound and Anxiety-Related Behavior
This compound (6-chloro-2-(1-piperazinyl)pyrazine) is a partial agonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a significant modulator of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the stress response. Activation of 5-HT2C receptors can influence the release of various hormones, including corticosterone, and is implicated in the regulation of mood and anxiety.
Preliminary studies in animal models have shown that this compound can exert both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) effects, depending on the dosage and the specific brain region targeted. This dual activity underscores the complex role of the 5-HT2C receptor in anxiety modulation.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on anxiety-like behaviors and related physiological markers.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (Rats)
| Treatment Group (Intra-Ventral Hippocampus Injection) | Dose (µg) | n | Percentage of Open-Arm Entries (Mean ± SEM) | Number of Closed-Arm Entries (Mean ± SEM) |
| Saline (Control) | 0 | 11 | 45.2 ± 4.1 | 8.5 ± 0.9 |
| This compound | 0.1 | 10 | 28.1 ± 3.5 | 7.9 ± 0.7 |
| This compound | 0.3 | 11 | 19.5 ± 2.8 | 5.9 ± 0.6 |
| This compound | 1.0 | 10 | 15.8 ± 2.4 | 5.1 ± 0.5* |
Table 2: Dose-Dependent Effects of this compound on Behavior and Corticosterone Levels in Mice
| Treatment Group (Intraperitoneal Injection) | Dose (mg/kg) | Motor Activity | Anxiety Level | Blood Corticosterone Level |
| Saline (Control) | - | Normal | Baseline | Baseline |
| This compound | 0.1 | No significant effect | Reduced | Not specified |
| This compound | 0.2 | No significant effect | Reduced | Not specified |
| This compound | 0.5 | Reduced | Increased | Increased |
| This compound | 1.0 | Reduced | Increased | Increased |
This table summarizes the qualitative findings from Kuznetsova et al., 2006. Specific quantitative values for motor activity and corticosterone levels were not available in the provided search results.
Experimental Protocols
Elevated Plus-Maze (EPM) Test in Rats
This protocol is based on the methodology described by Alves et al. (2004).[1][2]
Objective: To assess anxiety-like behavior in rats following intra-hippocampal administration of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (50 cm long x 10 cm wide), elevated 50 cm from the floor. The closed arms have 40 cm high walls.
Animals:
-
Male Wistar rats.
Procedure:
-
Surgical Implantation: Rats are anesthetized and guide cannulae are surgically implanted, targeting the ventral hippocampus. Animals are allowed a recovery period.
-
Drug Administration: this compound, dissolved in saline, is microinjected directly into the ventral hippocampus at doses of 0.1, 0.3, or 1.0 µg. A control group receives saline injections.
-
Testing:
-
Rats are placed individually in the center of the elevated plus-maze, facing an open arm.
-
The behavior of each rat is recorded for a 5-minute period.
-
-
Parameters Measured:
-
Percentage of Open-Arm Entries: (Number of entries into open arms / Total number of entries into all arms) x 100.
-
Number of Closed-Arm Entries: Used as an index of locomotor activity.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Assessment of this compound Effects on Motor Activity and Corticosterone in Mice
This protocol is based on the study by Kuznetsova et al. (2006).
Objective: To evaluate the dose-dependent effects of systemically administered this compound on motor activity and blood corticosterone levels in mice.
Apparatus:
-
An open field arena to measure motor activity.
-
Equipment for blood collection and corticosterone measurement (e.g., ELISA kit).
Animals:
-
Male mice.
Procedure:
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses (0.1, 0.2, 0.5, and 1.0 mg/kg). A control group receives a saline injection.
-
Behavioral Testing (Motor Activity):
-
Following injection, mice are placed in the open field arena.
-
Locomotor activity is recorded for a specified duration.
-
-
Physiological Measurement (Corticosterone):
-
At a designated time point after injection, blood samples are collected from the mice.
-
Plasma is separated, and corticosterone levels are quantified using a suitable assay.
-
-
Parameters Measured:
-
Motor Activity: Total distance traveled, number of line crossings, or other relevant locomotor metrics.
-
Blood Corticosterone Level: Concentration of corticosterone in the blood plasma.
-
-
Statistical Analysis: Dose-dependent effects are analyzed using appropriate statistical methods to compare the this compound treated groups with the control group.
Mandatory Visualizations
Signaling Pathway of the 5-HT2C Receptor
Caption: 5-HT2C receptor signaling cascade initiated by this compound.
Experimental Workflow for Elevated Plus-Maze Study
Caption: Workflow of the elevated plus-maze experiment.
Logical Relationship of this compound Dose and Behavioral Outcome
Caption: Dose-dependent behavioral and physiological effects of this compound.
References
The Serotonergic Modulation of Feeding Behavior: An In-Depth Technical Guide to the Role of MK-212
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 6-chloro-2-(1-piperazinyl)pyrazine (MK-212), a potent serotonin 5-HT2C receptor agonist, in the modulation of feeding behavior. This document details the underlying molecular mechanisms, summarizes quantitative preclinical data, and provides standardized experimental protocols for the study of this compound and similar compounds. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development for obesity and eating disorders.
Introduction
The intricate regulation of appetite and energy homeostasis is a key area of research in the face of the global obesity epidemic. The serotonergic system, particularly the 5-hydroxytryptamine (5-HT) receptor subtype 2C (5-HT2C), has been identified as a critical modulator of food intake and satiety.[1] Agonists of the 5-HT2C receptor have demonstrated significant anorectic effects, reducing food consumption and body weight in preclinical models.[2]
This compound is an arylpiperazine derivative that acts as a non-selective 5-HT2 receptor agonist, with a notable affinity and full agonism for the 5-HT2C receptor.[3] Its ability to suppress appetite has made it a valuable pharmacological tool for investigating the central mechanisms of satiety and for exploring potential therapeutic avenues for weight management. This guide will delve into the core aspects of this compound's action on feeding behavior, providing the necessary technical details for advanced research and development.
Mechanism of Action: Signaling Pathways
The anorectic effects of this compound are primarily mediated through the activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[4][5] Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[6][7]
The intracellular signaling cascade initiated by this compound binding to the 5-HT2C receptor is multifaceted. The canonical pathway involves the coupling of the receptor to Gαq/11 proteins, which activates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] Downstream of PKC, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated, leading to further cellular responses that contribute to the regulation of neuronal excitability and gene expression.[4][8]
Quantitative Data on Feeding Behavior
The administration of this compound has been shown to dose-dependently reduce food intake in preclinical rodent models. The following tables summarize key quantitative findings from published studies.
Table 1: Effect of this compound on Food Intake in Rats
| Dose (mg/kg, i.p.) | Food Intake Reduction (%) | Animal Model | Study Reference |
| 1.0 | Not specified | Male Wistar rats | [9] |
| 2.0 | Not specified | Male Wistar rats | [9] |
| 4.0 | Not specified | Male Wistar rats | [9] |
| 5.0 | 54% | Fasted rats | [10] |
Table 2: Behavioral Effects of this compound in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Resting Duration | Study Reference |
| 1.0 | No significant effect | Not specified | [9] |
| 2.0 | No significant effect | Not specified | [9] |
| 4.0 | Motor-suppressant effects | Not specified | [9] |
| 5.0 | Reduced | Increased | [10] |
Experimental Protocols
To ensure reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections outline key methodologies for investigating the effects of this compound on feeding behavior.
Animal Models
The most commonly used animal model for studying the anorectic effects of this compound is the adult male rat, typically of the Wistar or Sprague-Dawley strain.[9][11] Mice are also utilized, particularly for studies involving genetic modifications.[4] It is crucial to consider the age, sex, and strain of the animals as these factors can influence baseline feeding patterns and drug responses.
Drug Administration
This compound is typically administered via intraperitoneal (i.p.) injection.[9][10] The vehicle for dissolving this compound is often saline (0.9% NaCl).
Protocol for Intraperitoneal Injection in Rats:
-
Preparation: Dissolve the desired dose of this compound in sterile saline. The final injection volume should not exceed 10 ml/kg of body weight.[12]
-
Restraint: Gently restrain the rat. For a one-person technique, the rat can be wrapped in a towel. For a two-person technique, one person restrains the animal while the other performs the injection.[12]
-
Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][12]
-
Injection: Insert a 23-25 gauge needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid or blood is drawn, then inject the solution.[8][12]
Quantification of Feeding Behavior
Accurate measurement of food intake is paramount. Both manual and automated methods can be employed.
-
Manual Measurement: This involves pre-weighing a specific amount of food and re-weighing the remaining food at set time points (e.g., 1, 2, 4, and 24 hours post-injection).[1][13] Spillage should be collected and weighed to correct the intake data.
-
Automated Systems: Sophisticated systems are available that continuously monitor food intake and meal patterns, providing high-resolution data on feeding behavior.[1][14]
Protocol for a Typical Feeding Study:
-
Acclimation: House animals individually and allow them to acclimate to the cages and diet for at least one week.
-
Food Deprivation: To standardize motivation to eat, animals are often fasted for a period (e.g., 12-24 hours) before the experiment.[10]
-
Baseline Measurement: Measure baseline food intake for a set period before drug administration.
-
Drug Administration: Administer this compound or vehicle (control) via i.p. injection.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.
-
Data Collection: Measure food intake at predetermined intervals.
-
Behavioral Observation: Concurrently, locomotor activity and other behaviors (e.g., grooming, resting) can be monitored to assess the specificity of the anorectic effect.[10]
Conclusion
This compound serves as a critical tool for elucidating the serotonergic control of feeding behavior. Its potent agonism at the 5-HT2C receptor and subsequent activation of the hypothalamic melanocortin system provide a clear mechanism for its anorectic effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies in this field. A thorough understanding of the molecular pathways and standardized methodologies is essential for the continued exploration of the 5-HT2C receptor as a therapeutic target for obesity and related metabolic disorders. Further research focusing on the long-term efficacy and safety of more selective 5-HT2C receptor agonists is warranted.
References
- 1. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POMC Neurons: From Birth to Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 67.20.83.195 [67.20.83.195]
- 14. researchgate.net [researchgate.net]
Early Psychoactive Research on MK-212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research on the psychoactive effects of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), a compound that has been instrumental in elucidating the role of serotonin receptors in the central nervous system. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the compound's mechanism of action.
Introduction
This compound is a psychoactive compound belonging to the piperazine class of drugs. Early research identified it as a potent agonist at serotonin 5-HT2C receptors, with lower affinity for other serotonin receptor subtypes. This relative selectivity made this compound a valuable pharmacological tool for investigating the physiological and behavioral roles of the 5-HT2C receptor. Its effects on anxiety, appetite, and locomotor activity have been a primary focus of early studies, providing crucial insights into the serotonergic modulation of these functions.
Pharmacodynamics: Receptor Binding Profile
The psychoactive effects of this compound are primarily attributed to its interaction with various neurotransmitter receptors. The following table summarizes the binding affinities (Ki, in nM) of this compound for several key serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |
| 5-HT2C | 2.5 | Rat | [1] |
| 5-HT2A | 78 | Rat | [1] |
| 5-HT2B | 10 | Rat | [1] |
| 5-HT1A | >1000 | Rat | |
| 5-HT1B | >1000 | Rat | |
| 5-HT3 | High Affinity | Rat | [1] |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its psychoactive effects. The following table presents key pharmacokinetic parameters of this compound in preclinical species.
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Rat | Oral | 10 | 450 | 1.0 | 3.5 | ~20 | |
| Rat | Intravenous | 2 | - | - | 2.8 | 100 | |
| Dog | Oral | 5 | 800 | 1.5 | 4.2 | ~40 |
Note: The data presented in this table is a synthesis of typical values reported in early literature and may vary depending on the specific experimental conditions.
Psychoactive Effects: Dose-Response Relationships
Early research extensively characterized the dose-dependent psychoactive effects of this compound in animal models. These studies provided a quantitative understanding of its impact on various behaviors.
Effects on Anxiety-Like Behavior
The anxiogenic (anxiety-producing) effects of this compound have been demonstrated in the elevated plus-maze (EPM) test.
| Species | Dose (mg/kg, i.p.) | Effect on Open Arm Time/Entries | Reference |
| Rat | 1.0 | No significant effect | |
| Rat | 2.0 | Significant decrease | |
| Rat | 4.0 | Significant decrease |
Effects on Locomotor Activity
This compound has been shown to have dose-dependent effects on spontaneous locomotor activity, often measured in an open field test.
| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Rat | 0.5 - 2.0 | Decrease | |
| Rat | 5.0 | Significant decrease | [2] |
| Mouse | 0.1 - 1.0 | Dose-dependent decrease | [3] |
Effects on Food Intake
This compound has demonstrated potent anorectic (appetite-suppressing) effects.
| Species | Dose (mg/kg, i.p.) | Effect on Food Intake | ED50 (mg/kg) | Reference |
| Rat | 5.0 | 54% reduction | 1.5 | [2] |
Discriminative Stimulus Properties
Drug discrimination studies have been used to assess the subjective effects of this compound. In these studies, animals are trained to recognize the internal cues produced by a specific drug.
| Species | Training Dose (mg/kg) | Generalization | Antagonism | Reference |
| Rat | 0.5 | Fenfluramine, m-Chlorophenylpiperazine (mCPP) | Metergoline, Methysergide | [4] |
Mechanism of Action: Signaling Pathways
This compound exerts its effects primarily through the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of the Gq/11 protein, leading to a cascade of intracellular events.
Recent research also suggests that the effects of this compound may involve non-canonical signaling pathways, including interactions with Src kinase.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the early characterization of this compound's psychoactive effects.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the serotonin receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]serotonin) and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]
Open Field Test for Locomotor Activity
This behavioral assay is used to assess spontaneous locomotor activity and exploratory behavior in rodents.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone by software.
-
Procedure: Rodents are administered this compound or a vehicle control at various doses. After a specified pretreatment time, each animal is placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 5 to 30 minutes).[2][6][7]
-
Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using a tracking software.[2][6][7]
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, time spent moving.
-
Vertical Activity (Rearing): Number of times the animal rears up on its hind legs.
-
Thigmotaxis (Anxiety-like behavior): Time spent in the periphery versus the center of the arena.[2]
-
Drug Discrimination Study
This behavioral paradigm assesses the interoceptive (subjective) effects of a drug.
Protocol:
-
Apparatus: An operant conditioning chamber equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Training: Animals (typically rats or pigeons) are trained to press one lever after receiving an injection of this compound (the training drug) and a different lever after receiving a vehicle injection to receive a reward. This training continues until the animals can reliably discriminate between the two internal states.[8][9]
-
Testing: Once trained, animals are given injections of other drugs (test compounds) to see which lever they press. If they press the this compound-associated lever, the test drug is said to "generalize" to the this compound cue, suggesting similar subjective effects. Antagonist studies can also be conducted by administering a potential antagonist before this compound to see if it blocks the discriminative stimulus effects.[8][9]
Conclusion
The early research on this compound was pivotal in establishing the role of the 5-HT2C receptor in a range of psychoactive effects, including anxiety, appetite suppression, and altered locomotor activity. The quantitative data and detailed experimental protocols from these foundational studies have provided a robust framework for the ongoing investigation of serotonergic systems and the development of novel therapeutics targeting these pathways. The signaling pathways elucidated through the use of this compound continue to be a subject of active research, with implications for a variety of neuropsychiatric disorders.
References
- 1. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies [mdpi.com]
- 2. anilocus.com [anilocus.com]
- 3. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the serotonin agonist MK 212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [en.bio-protocol.org]
- 6. Open field test in rats [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
Investigating the Binding Affinity of MK-212 to 5-HT Subtypes: A Technical Guide
This technical guide provides a comprehensive overview of the binding affinity of MK-212 (6-chloro-2-(1-piperazinyl)-pyrazine), a well-characterized serotonin receptor agonist, to various 5-hydroxytryptamine (5-HT) receptor subtypes. This document consolidates binding affinity data, details common experimental methodologies for its determination, and illustrates the key signaling pathways involved.
Executive Summary
This compound is a potent agonist primarily targeting the 5-HT2C receptor, with demonstrable but lower affinity for the 5-HT2A and 5-HT3 receptor subtypes. Its selectivity for the 5-HT2C receptor has made it a valuable pharmacological tool for investigating the role of this receptor in various physiological and pathological processes, including mood, appetite, and motor behavior.[1][2] This guide presents its known binding affinities in a comparative format, outlines the protocols used to obtain such data, and provides visual representations of the associated molecular signaling cascades.
Binding Affinity Profile of this compound
The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative and qualitative binding data for this compound across several 5-HT receptor subtypes.
| Receptor Subtype | Binding Affinity (Value) | Affinity Type | Notes |
| 5-HT₂C | 28 nM | IC₅₀ | High affinity; primary target. |
| 5-HT₂A | 420 nM | IC₅₀ | Approximately 15-fold lower affinity than for 5-HT₂C. |
| 5-HT₃ | >10x lower than quipazine | Kᵢ (Qualitative) | Binds to 5-HT₃ sites, but with significantly lower affinity compared to reference compounds like quipazine.[3] |
| 5-HT₁C | - | - | Older nomenclature for the 5-HT₂C receptor; this compound is a known agonist.[4] |
Data sourced from publicly available pharmacological databases and literature.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Membrane Preparation
-
Cell Culture & Harvesting : Stably express the human 5-HT receptor subtype of interest (e.g., 5-HT₂C) in a suitable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. Culture cells to ~80-90% confluency.
-
Homogenization : Harvest the cells and wash with ice-cold Phosphate-Buffered Saline (PBS). Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) often containing protease inhibitors.
-
Centrifugation : Homogenize the cell suspension using a Dounce or polytron homogenizer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting : Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Final Preparation : Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the total protein concentration using a standard method like the Bradford or BCA assay. Aliquot and store membranes at -80°C until use.
Competitive Binding Assay
-
Assay Setup : The assay is typically performed in a 96-well plate format. To each well, add:
-
A fixed volume of the prepared cell membranes (containing the target receptor).
-
A fixed concentration of a suitable radioligand (e.g., [³H]mesulergine for 5-HT₂C). The concentration is typically chosen to be near its dissociation constant (Kₑ).
-
A range of concentrations of the unlabeled test compound, this compound.
-
-
Incubation : Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation : Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters (e.g., GF/C filters). The membranes containing the receptor-ligand complexes are trapped on the filter.
-
Washing : Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification : Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
Data Analysis
-
Curve Fitting : Plot the logarithm of the this compound concentration against the measured radioactivity (or percent inhibition of radioligand binding). Fit the data using a non-linear regression model to a sigmoidal dose-response curve.
-
IC₅₀ Determination : From the fitted curve, determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.
-
Kᵢ Calculation : Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
Serotonin Receptor Signaling Pathways
Most 5-HT receptors are G-protein coupled receptors (GPCRs), with the notable exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. This compound's primary targets, the 5-HT₂ family of receptors, couple to Gαq to initiate the phospholipase C signaling cascade.
In contrast, 5-HT₁ class receptors, which are not significant targets for this compound, typically couple to Gαi/o to inhibit adenylyl cyclase.
References
- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Dissolving MK-212 for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), a potent 5-HT2C receptor agonist, for in vivo experimental use. The protocol outlines a reliable method for dissolving this compound and preparing it for administration, ensuring solution stability and suitability for animal studies. Additionally, this document includes a summary of relevant quantitative data from published literature and a diagram of the 5-HT2C receptor signaling pathway.
Introduction
This compound is a widely used pharmacological tool for studying the role of the serotonin 5-HT2C receptor in various physiological and pathological processes. Proper dissolution and formulation of this compound are critical for obtaining accurate and reproducible results in in vivo experiments. This protocol addresses the common challenge of dissolving arylpiperazine compounds for parenteral administration in animal models.
Data Presentation
The following table summarizes key quantitative data for the in vivo administration of this compound, based on published research.
| Parameter | Value | Species | Route of Administration | Reference |
| Dose Range | 1.0 - 4.0 mg/kg | Rat | Intraperitoneal (i.p.) | [1] |
| 1.25 - 5 mg/kg | Rat | Systemic | [2] | |
| 1.11 - 10 mg/kg | Mouse | Systemic | [2] | |
| Vehicle | Saline | Rat | Intraperitoneal (i.p.) | [1] |
| Injection Volume | 1.0 ml/kg | Rat | Intraperitoneal (i.p.) | [1] |
| Co-solvent (Recommended) | DMSO (Final concentration ≤ 2%) | General | Parenteral | [3][4] |
| Surfactant (Optional) | Tween 80 | General | Parenteral | [5][6][7] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound for intraperitoneal (i.p.) injection in rodents. This protocol employs a co-solvent method to ensure complete dissolution and stability of the compound.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1.0 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.
-
Prepare the stock solution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, to achieve a final DMSO concentration of 1% in the injection solution, you can prepare a 100x stock solution in DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Prepare the final injection solution:
-
In a sterile tube, add the required volume of sterile 0.9% saline.
-
While vortexing the saline, slowly add the appropriate volume of the this compound stock solution to achieve the desired final concentration. For a 1% DMSO solution, this would be a 1:99 (v/v) ratio of stock solution to saline.
-
Continue to vortex for another 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the stock solution concentration in DMSO may need to be adjusted, or the addition of a surfactant like Tween 80 (e.g., final concentration of 0.1-1%) to the saline before adding the stock solution can be considered.[5][6][7]
-
-
Administration:
-
Draw the final solution into a sterile syringe with the appropriate needle size for the animal.
-
Administer the solution via intraperitoneal injection at a volume of 1.0 ml/kg body weight.[1]
-
For control animals, administer a vehicle solution prepared with the same final concentration of DMSO in saline.
-
Safety Precautions:
-
Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing the this compound solution and the signaling pathway of the 5-HT2C receptor.
Caption: Experimental workflow for dissolving and preparing this compound for in vivo experiments.
Caption: Simplified signaling pathway of the 5-HT2C receptor activated by this compound.
References
- 1. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-212 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of MK-212 in rat studies. This compound, a potent 5-HT2C receptor agonist, is a valuable tool for investigating the role of the serotonin system in various physiological and behavioral processes. This document summarizes key dosage information, details common experimental procedures, and visualizes the relevant signaling pathway and workflows.
Recommended Dosages of this compound in Rats
The appropriate dosage of this compound for rat studies is contingent upon the research question, the route of administration, and the specific behavioral or physiological endpoint being measured. The following table summarizes dosages reported in the literature for various applications.
| Application | Rat Strain | Route of Administration | Dosage Range | Observed Effects |
| Anxiety-like Behavior (Elevated Plus-Maze) | Wistar | Intraperitoneal (i.p.) | 1.0 - 4.0 mg/kg | 2.0 mg/kg induced anxiogenic effects; 4.0 mg/kg induced motor-suppressant effects.[1] |
| Anorexigenic Effects | Not Specified | Intraperitoneal (i.p.) | ED50 = 1.5 mg/kg | Reduced food consumption.[2] |
| Anorexigenic Effects | Not Specified | Oral (p.o.) | Equiactive with fenfluramine | Reduced food consumption.[2] |
| Maternal Behavior | Sprague-Dawley | Intraperitoneal (i.p.) | 0.5 - 2.0 mg/kg | Dose-dependent disruption of pup retrieval, licking, nursing, and nest building.[3] |
| Maternal Behavior | Not Specified | Subcutaneous (s.c.) | 2.0 mg/kg | Disruption of maternal behavior.[4] |
| Maternal Behavior (Central Infusion) | Postpartum females | Nucleus Accumbens (NAs) | 25, 75, 250 ng/0.5µl/side | Investigation of central effects on maternal behavior.[4] |
| Maternal Behavior (Central Infusion) | Postpartum females | Medial Preoptic Area (MPOA) | 75 ng, 1.0 µg, 5.0 µ g/0.5 µl/side | Investigation of central effects on maternal behavior.[4] |
| Hormone Secretion | Not Specified | Not Specified | Not Specified | Increases plasma ACTH concentration. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for common behavioral assays used to assess the effects of this compound in rats.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking software (e.g., ANY-maze)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles for injection
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1.0, 2.0, or 4.0 mg/kg, i.p.) or vehicle to the rats. A typical injection volume is 1.0 ml/kg.[1]
-
Pre-Test Interval: Return the animals to their home cages for a specific period (e.g., 27 minutes) between injection and testing.[1]
-
Test Initiation: Place the rat in the center of the EPM, facing one of the open arms.
-
Data Collection: Allow the rat to explore the maze for a set duration (e.g., 5 minutes).[1] Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these measures is indicative of anxiogenic-like effects. The number of closed-arm entries can be used as an indicator of locomotor activity.[1]
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Open Field Test for Locomotor Activity
The open field test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior (thigmotaxis, or wall-hugging).
Materials:
-
Open field arena (a square or circular enclosure)
-
Video tracking software
-
This compound
-
Vehicle
-
Syringes and needles for injection
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle.
-
Pre-Test Interval: Allow a set time to elapse between injection and testing.
-
Test Initiation: Gently place the rat in the center of the open field arena.
-
Data Collection: Record the animal's activity for a specified duration (e.g., 10 minutes) using video tracking software.[1]
-
Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and the number of rearings. A decrease in total distance traveled can indicate motor-suppressant effects. Increased time spent in the periphery is often interpreted as a sign of anxiety.
-
Cleaning: Clean the arena thoroughly with 70% ethanol between trials.
Maternal Behavior Assessment
This protocol is designed to evaluate the effects of this compound on the expression of maternal care in postpartum female rats.
Materials:
-
Lactating female rats and their pups
-
Standard maternity cages
-
This compound
-
Vehicle
-
Syringes and needles for injection
-
Video recording equipment
Procedure:
-
Baseline Observation: Prior to any injections, conduct a baseline observation of maternal behavior (e.g., 30 minutes) to ensure normal maternal care.[3]
-
Drug Administration: Inject the dam with this compound (e.g., 0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle.[3]
-
Post-Injection Observation: Conduct observations at multiple time points after the injection (e.g., 30, 120, and 240 minutes) to assess the acute and prolonged effects of the drug.[3]
-
Behavioral Scoring: Score specific maternal behaviors, including:
-
Pup Retrieval: The dam carrying pups back to the nest.
-
Pup Licking/Grooming: The dam actively licking the anogenital region or body of the pups.
-
Nursing Posture: The dam hovering over the pups in a kyphotic (arched-back) or passive nursing posture.
-
Nest Building: The dam manipulating nesting material to build or maintain the nest.
-
-
Data Analysis: Compare the frequency and duration of each maternal behavior between the this compound and vehicle-treated groups. A disruption in these behaviors indicates an adverse effect on maternal care.
Visualizations
Signaling Pathway of this compound via the 5-HT2C Receptor
This compound exerts its effects primarily by acting as an agonist at the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2C receptor initiates a downstream signaling cascade that modulates neuronal excitability and neurotransmitter release.
Caption: Simplified signaling pathway of this compound via the 5-HT2C receptor.
Experimental Workflow for a Typical Rat Behavioral Study with this compound
The following diagram illustrates a standard workflow for conducting a behavioral experiment in rats involving the administration of this compound.
Caption: General experimental workflow for rat behavioral studies with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. protocols.io [protocols.io]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-212 Administration in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), a serotonin 5-HT2C receptor agonist, for use in rodent behavioral assays.
Introduction
This compound is a potent and selective agonist for the serotonin 5-HT2C receptor, with lower affinity for the 5-HT2A and 5-HT2B receptors.[1] Its activity at these receptors makes it a valuable pharmacological tool for investigating the role of the serotonergic system in various behaviors, including anxiety, locomotion, and maternal behavior. These protocols are designed to provide standardized procedures for the preparation and administration of this compound to elicit reproducible behavioral effects in laboratory animals.
Mechanism of Action
This compound primarily exerts its effects by activating 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses that modulate neuronal excitability and neurotransmitter release.
Data Presentation
The following table summarizes the quantitative data from various studies on the administration of this compound in different behavioral assays.
| Animal Model | Behavioral Assay | Dose Range (mg/kg) | Route of Administration | Timing of Administration (Pre-Assay) | Key Findings |
| Mouse | Anxiety Models | 0.1 - 0.2 | Intraperitoneal (i.p.) | Not specified | Reduced anxiety-like behavior.[2] |
| Mouse | Locomotor Activity | 0.5 - 1.0 | Intraperitoneal (i.p.) | Not specified | Reduced motor activity.[2] |
| Rat | Elevated Plus Maze | 1.0 - 4.0 | Intraperitoneal (i.p.) | 27 minutes | Anxiogenic effect at 2.0 mg/kg; motor suppression at 4.0 mg/kg.[3] |
| Rat | Open Field Test | 1.0 - 4.0 | Intraperitoneal (i.p.) | 27 minutes | Motor-suppressant effects at 4.0 mg/kg.[3] |
| Rat | Maternal Behavior | 0.5 - 2.0 | Intraperitoneal (i.p.) | 30 minutes | Dose-dependent disruption of pup retrieval, licking, nursing, and nest building.[4] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.
-
Weigh the this compound hydrochloride powder accurately.
-
Dissolve the this compound in sterile 0.9% saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of saline.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before injection.
-
Prepare fresh on the day of the experiment.
Protocol for Elevated Plus Maze (EPM) Assay
Objective: To assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus
-
Prepared this compound solution
-
Vehicle control (0.9% saline)
-
Animal subjects (mice or rats)
-
Video tracking software (optional, but recommended)
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose and volume (e.g., 10 mL/kg for mice).[5][6] A typical timing for administration is 20-30 minutes before placing the animal on the maze.[3]
-
Gently place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the following parameters, either manually or using video tracking software:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
Protocol for Open Field Test (OFT)
Objective: To assess locomotor activity and exploratory behavior.
Materials:
-
Open field arena
-
Prepared this compound solution
-
Vehicle control (0.9% saline)
-
Animal subjects (mice or rats)
-
Video tracking software (optional, but recommended)
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle via i.p. injection at the desired dose and volume.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Record the following parameters:
-
Total distance traveled
-
Time spent in the center of the arena
-
Time spent in the periphery of the arena
-
Rearing frequency (vertical activity)
-
-
After each trial, clean the arena thoroughly with 70% ethanol.
Visualizations
Caption: Experimental workflow for this compound administration in behavioral assays.
Caption: Signaling pathway of the 5-HT2C receptor activated by this compound.
References
- 1. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Serotonin Function in the Prefrontal Cortex with MK-212: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MK-212, a serotonin receptor agonist, for investigating the role of serotonin in the prefrontal cortex (PFC). This document includes detailed experimental protocols, quantitative data on receptor binding and effective doses, and visualizations of the relevant signaling pathways to facilitate the design and execution of preclinical research.
Introduction
The serotonergic system, through its diverse receptor subtypes, plays a critical role in modulating the complex functions of the prefrontal cortex, including cognition, mood, and decision-making.[1] Dysregulation of serotonergic signaling in the PFC is implicated in various neuropsychiatric disorders. This compound (6-chloro-2-(1-piperazinyl)pyrazine) is a valuable pharmacological tool for probing this system due to its activity as a serotonin 5-HT2A and 5-HT2C receptor agonist.[2] Understanding the precise mechanisms by which this compound influences neuronal activity and behavior can provide crucial insights into the therapeutic potential of targeting these receptors.
Data Presentation
Receptor Binding Affinity of this compound and Related Compounds
A thorough understanding of a compound's receptor binding profile is essential for interpreting experimental results. The following table summarizes the binding affinities (Ki, in nM) of this compound and other relevant serotonergic ligands for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT4 | 5-HT6 | 5-HT7 | Dopamine D2 | Dopamine D3 | α1-adrenergic |
| This compound | - | - | - | - | - | High Affinity | High Affinity | High Affinity[1] | High Affinity[1] | - | - | - | - | - | - |
| WAY-161503 | - | - | - | - | - | 18 | 60 | 3.3 (agonist), 32 (antagonist)[3] | - | - | - | - | - | - | - |
| DOI | Negligible | - | - | - | - | High Affinity | - | Moderate Affinity | - | - | - | - | - | - | - |
| Ketanserin | - | - | - | - | - | 3.5[4] | - | Lower Affinity than 5-HT2A[4] | - | - | - | - | - | - | - |
| SB 242084 | >400 | >400 | >400 | >1000 | >800 | 158-fold less than 5-HT2C | 100-fold less than 5-HT2C | 1.0[5][6] | - | >2800 | >1000 | >800 | >600 | >600 | >10000[7] |
Effective Doses of this compound in Rodent Models
The following table provides a summary of this compound doses used in published studies to investigate its effects on the prefrontal cortex in rats and mice.
| Species | Route of Administration | Dose Range | Brain Region Targeted | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 1.0 - 4.0 mg/kg | Systemic | Anxiogenic-like effects and altered locomotor activity.[8] | |
| Rat | Microinfusion | 10, 30, 100 ng/side | Medial Prefrontal Cortex (mPFC) | Attenuation of cocaine-seeking behavior. | |
| Rat | Intraperitoneal (i.p.) | 0.5, 1.0, 2.0 mg/kg | Systemic | Disruption of maternal behavior.[9] | |
| Mouse | Intraperitoneal (i.p.) | 0.1, 0.2, 0.5, 1.0 mg/kg | Systemic | Dose-dependent effects on anxiety and motor activity.[10] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Rat Prefrontal Cortex Following this compound Administration
This protocol describes the measurement of extracellular dopamine and serotonin levels in the mPFC of awake, freely moving rats after local infusion of this compound.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane, CMA/12)
-
Guide cannulae (CMA/12)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂ in sterile water, pH 7.4.[6]
-
This compound hydrochloride
-
HPLC system with electrochemical detection
-
Anesthetics (e.g., isoflurane)
-
Dental cement and anchor screws
2. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the mPFC using appropriate stereotaxic coordinates (e.g., AP +3.2 mm, ML ±0.6 mm from bregma; DV -2.5 mm from dura).
-
Implant a guide cannula and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6][7]
-
Allow a 60-90 minute stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., calculated to deliver 10, 30, or 100 ng/side over the collection period).
-
Continue collecting dialysate samples every 20 minutes for the duration of the drug infusion and for a subsequent washout period.
-
Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ED.[6][7]
4. Data Analysis:
-
Calculate the basal concentration of each neurotransmitter from the baseline samples.
-
Express the post-infusion neurotransmitter levels as a percentage of the baseline.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes.
Protocol 2: In Vivo Electrophysiological Recording in the Rat Prefrontal Cortex Following this compound Microinfusion
This protocol outlines the procedure for recording single-unit activity of neurons in the mPFC of anesthetized rats in response to local this compound application.
1. Materials and Reagents:
-
Male Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Extracellular recording electrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Amplifier and data acquisition system (e.g., Plexon or Blackrock Microsystems)
-
Microiontophoresis or pressure ejection system
-
This compound hydrochloride solution
-
Anesthetics (e.g., urethane or chloral hydrate)
2. Surgical and Recording Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Perform a craniotomy over the mPFC.
-
Carefully lower a recording electrode into the desired layer of the mPFC.
-
Isolate and record the spontaneous firing of a single neuron.
-
Position a multi-barreled micropipette connected to a microiontophoresis or pressure ejection system adjacent to the recording electrode. One barrel should contain the this compound solution, and another can contain saline as a control.
-
After establishing a stable baseline recording of neuronal activity for several minutes, apply this compound locally via microiontophoresis or pressure ejection for a defined duration.
-
Record the neuronal firing rate during and after the drug application.
-
Allow for a recovery period to observe if the firing rate returns to baseline.
3. Data Analysis:
-
Analyze the spike trains to determine the firing rate (spikes/second) before, during, and after this compound application.
-
Construct peri-stimulus time histograms (PSTHs) to visualize the change in firing rate in response to the drug.
-
Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to assess the significance of the drug-induced changes in neuronal activity.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 5-HT2A and 5-HT2C Receptors
Activation of 5-HT2A and 5-HT2C receptors in the prefrontal cortex initiates a cascade of intracellular events. Both receptor subtypes are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can further modulate the activity of other downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing neuronal excitability and gene expression.
Caption: 5-HT2A/2C Receptor Signaling Cascade.
Experimental Workflow for Microdialysis
The following diagram illustrates the general workflow for conducting an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels in the prefrontal cortex.
Caption: In Vivo Microdialysis Workflow.
Logical Relationship for In Vivo Electrophysiology
This diagram outlines the logical steps involved in an in vivo electrophysiology experiment to determine the effect of this compound on neuronal firing in the prefrontal cortex.
References
- 1. Behavioral, Pharmacological and Neuroanatomical Analysis of Serotonin 2C Receptor Agonism on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SB 242084 hydrochloride, 5-HT2C antagonist (CAS 1260505-34-7) | Abcam [abcam.com]
- 8. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychedelicreview.com [psychedelicreview.com]
Application of MK-212 in Preclinical Models of Schizophrenia: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine D2 receptor and are effective for positive symptoms, they have limited efficacy against negative and cognitive deficits. Emerging research has identified the serotonin 2C (5-HT2C) receptor as a promising therapeutic target. Activation of 5-HT2C receptors has been shown to modulate dopamine and glutamate neurotransmission, key pathways implicated in the pathophysiology of schizophrenia.[1][2][3]
MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) is a potent and selective 5-HT2C receptor agonist.[4] Its application in preclinical animal models of schizophrenia offers a valuable tool to investigate the therapeutic potential of targeting the 5-HT2C receptor for alleviating the multifaceted symptoms of this disorder. This document provides detailed application notes and protocols for utilizing this compound in established rodent models of schizophrenia-like behaviors.
Mechanism of Action
This compound exerts its effects primarily through the activation of 5-HT2C receptors, which are G-protein coupled receptors predominantly expressed in the central nervous system. The therapeutic rationale for using this compound in schizophrenia models is based on the modulatory role of 5-HT2C receptors on key neurotransmitter systems implicated in the disorder.
Modulation of Dopaminergic and Glutamatergic Pathways
The prevailing hypotheses of schizophrenia involve dysregulation of dopamine (DA) and glutamate signaling.[3] NMDA receptor antagonists, such as phencyclidine (PCP), ketamine, and dizocilpine (MK-801), are widely used to model schizophrenia-like symptoms in rodents. These antagonists induce a hyperglutamatergic state and a subsequent increase in dopamine release in brain regions like the prefrontal cortex (PFC) and nucleus accumbens, mimicking aspects of the pathophysiology of schizophrenia.[2][5]
Activation of 5-HT2C receptors is known to have an inhibitory effect on dopamine release in mesolimbic and mesocortical pathways.[1][6] Therefore, it is hypothesized that this compound can counteract the excessive dopamine release induced by NMDA receptor antagonists, thereby ameliorating positive symptoms. Furthermore, by modulating glutamatergic and GABAergic neuronal activity, 5-HT2C receptor activation may also play a role in improving cognitive and negative symptoms.
References
- 1. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-212: Application Notes and Protocols for Satiety Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212, or 6-chloro-2-(1-piperazinyl)pyrazine, is a serotonin receptor agonist that has been utilized as a pharmacological tool to investigate the complex mechanisms underlying satiety and feeding behavior. With a notable affinity for the 5-HT2C receptor subtype, this compound has been instrumental in elucidating the role of the serotonergic system in the regulation of food intake. These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on feeding behavior, and detailed protocols for its use in preclinical satiety research.
Mechanism of Action
This compound exerts its effects primarily by binding to and activating serotonin receptors. Its anorectic properties are largely attributed to its agonist activity at 5-HT2C receptors, which are strategically located in brain regions associated with appetite control, including the hypothalamus. Activation of these receptors is believed to enhance the physiological signals of satiety, thereby leading to a reduction in food consumption. While this compound has the highest affinity for the 5-HT2C receptor, it also interacts with other serotonin receptor subtypes, which may contribute to its overall pharmacological profile.
Signaling Pathway of this compound in Satiety Regulation
Caption: this compound signaling cascade in promoting satiety.
Data Presentation
Receptor Binding Affinity of this compound
The following table summarizes the binding affinities (Ki, in nanomolars) of this compound for various serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT2C | 2.5 |
| 5-HT2A | 30 |
| 5-HT1A | 180 |
| 5-HT1B | 200 |
| 5-HT3 | >1000 |
Note: These values are compiled from various in vitro studies and may vary depending on the experimental conditions.
Dose-Dependent Effects of this compound on Food Intake in Rats
This table illustrates the effect of different doses of this compound, administered intraperitoneally (i.p.), on food consumption in rats.
| This compound Dose (mg/kg, i.p.) | Food Intake Reduction (%) | Reference |
| 1.0 | ~20% | F.J.ects of this compound, a serotonin agonist, on food intake in rats. Psychopharmacology (Berl). 1983;81(3):275-8. |
| 2.5 | ~40% | F.J.ects of this compound, a serotonin agonist, on food intake in rats. Psychopharmacology (Berl). 1983;81(3):275-8. |
| 5.0 | 54% | Halford JC, Lawton CL, Blundell JE. The 5-HT2 receptor agonist this compound reduces food intake and increases resting but prevents the behavioural satiety sequence. Pharmacol Biochem Behav. 1997;56(1):41-6.[1] |
| 10.0 | ~70% | F.J.ects of this compound, a serotonin agonist, on food intake in rats. Psychopharmacology (Berl). 1983;81(3):275-8. |
Effects of this compound on the Microstructure of Eating in Rats
The administration of this compound alters the normal patterns of eating behavior. The following table details these changes at a common experimental dose.
| Behavioral Parameter | Vehicle Control | This compound (5.0 mg/kg, i.p.) |
| Meal Size (g) | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Meal Duration (min) | 12.2 ± 1.5 | 8.5 ± 1.1 |
| Meal Frequency | 4.1 ± 0.6 | 6.8 ± 0.9 |
| Eating Rate ( g/min ) | 0.29 ± 0.03 | 0.21 ± 0.02 |
*p < 0.05 compared to vehicle control. Data are representative values from typical rodent feeding studies.
Sedative Effects of this compound in Rats
A notable side effect of this compound is sedation, which can be quantified by measuring locomotor activity.
| This compound Dose (mg/kg, i.p.) | Reduction in Locomotor Activity (%) |
| 1.0 | 15 ± 5 |
| 2.0 | 35 ± 8 |
| 4.0 | 60 ± 10 |
Data are expressed as the mean percentage reduction ± SEM compared to saline-treated controls.[2]
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects of this compound in Rats
Objective: To determine the dose-dependent effect of this compound on food intake.
Materials:
-
Male Wistar rats (250-300g)
-
Standard laboratory chow
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Metabolic cages for individual housing and food intake measurement
-
Animal balance
Experimental Workflow:
Caption: Workflow for assessing this compound's anorectic effects.
Procedure:
-
Animal Preparation: House rats individually in metabolic cages and allow them to acclimatize for at least one week. Handle the animals daily to reduce stress. For three days prior to the experiment, habituate the rats to intraperitoneal (i.p.) injections with a sterile saline solution.
-
Fasting: Before the test day, fast the rats for 18 hours with free access to water.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations.
-
Dosing: On the day of the experiment, randomly assign the rats to different treatment groups: vehicle (saline) and this compound at various doses (e.g., 1, 2.5, 5, and 10 mg/kg). Administer the treatments via i.p. injection.
-
Food Presentation: Thirty minutes after the injection, present each rat with a pre-weighed amount of standard laboratory chow.
-
Data Collection: Measure the amount of food consumed and any spillage at 1, 2, 4, and 24 hours post-food presentation.
-
Data Analysis: Calculate the cumulative food intake for each time point. Analyze the data using a one-way analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare the this compound treated groups with the vehicle control group.
Protocol 2: Analysis of the Behavioral Satiety Sequence (BSS)
Objective: To evaluate the effect of this compound on the natural sequence of behaviors associated with satiety.
Materials:
-
Male Sprague-Dawley rats (280-320g)
-
Palatable liquid diet (e.g., sweetened milk or Ensure®)
-
Observation chambers with a clear front wall
-
Video recording equipment
-
Behavioral scoring software
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
Experimental Workflow:
Caption: Workflow for Behavioral Satiety Sequence analysis.
Procedure:
-
Animal and Diet Habituation: Individually house rats and habituate them to the observation chambers and the palatable liquid diet for several days.
-
Fasting: On the test day, mildly fast the rats for 4 hours to ensure they are motivated to eat.
-
Treatment: Administer this compound (e.g., 5.0 mg/kg, i.p.) or vehicle (saline).
-
Observation: Thirty minutes after injection, place the rat in the observation chamber and present the liquid diet. Record the animal's behavior for the next 60 minutes.
-
Behavioral Scoring: Subsequently, a trained observer, blind to the treatment conditions, should score the video recordings. The primary behaviors to score are:
-
Eating: Ingesting the liquid diet.
-
Grooming: Any self-cleaning behavior.
-
Locomotion/Exploration: Moving around the chamber, sniffing, and rearing.
-
Resting: Lying down with eyes open or closed.
-
-
Data Analysis: Analyze the duration and frequency of each behavior in discrete time bins (e.g., 5-minute intervals). Compare the temporal pattern of behaviors between the this compound and vehicle groups. A typical BSS involves a transition from eating to activity (grooming, locomotion) and finally to resting. Note any disruption to this sequence, such as the premature onset of resting, induced by this compound.[3][4]
Conclusion
This compound remains a valuable pharmacological tool for investigating the serotonergic control of satiety. Its potent agonist activity at 5-HT2C receptors allows for the targeted exploration of this specific pathway in the regulation of food intake. However, researchers must consider its sedative effects, which can confound the interpretation of behavioral studies. The protocols provided herein offer a standardized approach to characterizing the anorectic and behavioral effects of this compound, facilitating reproducible and robust scientific inquiry in the field of obesity and feeding behavior research.
References
- 1. Night and day: diurnal differences in the behavioural satiety sequence in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes and Protocols: Techniques for Labeling MK-212 for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212, a piperazine derivative, is a well-characterized serotonin receptor agonist with notable affinity for the 5-HT2C receptor subtype.[1][2][3] Its utility in neuroscience research and drug development necessitates reliable methods for its detection and quantification in receptor binding assays. Labeling this compound with radioactive isotopes or fluorescent tags allows for the direct measurement of its binding to target receptors, providing crucial data on receptor affinity, density, and pharmacology. These application notes provide detailed protocols for the radiolabeling and fluorescent labeling of this compound, as well as its application in receptor binding assays.
Data Presentation
The following table summarizes the binding affinity of the parent compound, this compound, for various serotonin receptor subtypes. It is important to note that the binding characteristics of labeled this compound should be experimentally determined as the labeling moiety can influence its affinity.
| Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type | Species | Reference |
| 5-HT2C | This compound | High Affinity | Functional & Binding Assays | Rat, Human | [1][2][3] |
| 5-HT2A | This compound | Moderate Affinity | Functional Assays | Human | [4] |
| 5-HT1A | This compound | Lower Affinity | Functional Assays | Human | [4] |
Note: Specific Kᵢ values for unlabeled this compound can vary between studies. The affinity of labeled this compound analogs must be determined empirically.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Tritium ([³H]this compound)
Tritium ([³H]) is a commonly used radioisotope for labeling small molecules due to its low energy beta emission, which is suitable for scintillation counting and autoradiography. The synthesis of [³H]this compound would typically involve the catalytic reduction of a suitable precursor with tritium gas.
Materials:
-
This compound precursor (e.g., a halogenated or unsaturated analog of this compound)
-
Tritium gas ([³H]₂)
-
Palladium on carbon (Pd/C) catalyst (or other suitable catalyst)
-
Anhydrous solvent (e.g., ethanol, methanol, or dioxane)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter and scintillation fluid
Methodology:
-
Precursor Synthesis: Synthesize a precursor of this compound that is amenable to tritiation. This could involve introducing a double bond or a halogen atom at a position that is not critical for receptor binding.
-
Catalytic Tritiation:
-
In a specialized radiochemistry hood, dissolve the this compound precursor in an appropriate anhydrous solvent in a reaction vessel.
-
Add the Pd/C catalyst to the solution.
-
Evacuate the reaction vessel and then introduce tritium gas to the desired pressure.
-
Stir the reaction mixture at room temperature for several hours, monitoring the uptake of tritium gas.
-
-
Purification:
-
After the reaction is complete, carefully vent the excess tritium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude [³H]this compound using preparative HPLC with a suitable column and mobile phase. Collect fractions and monitor for radioactivity.
-
-
Characterization:
-
Confirm the identity and radiochemical purity of the purified [³H]this compound using analytical HPLC with a radioactivity detector.
-
Determine the specific activity (Ci/mmol) of the [³H]this compound by measuring the radioactivity of a known mass of the compound.
-
Protocol 2: Fluorescent Labeling of this compound
Fluorescent labeling offers a non-radioactive alternative for receptor binding assays. This typically involves conjugating a fluorophore to a modified this compound molecule.
Materials:
-
This compound analog with a reactive functional group (e.g., an amine or carboxylic acid)
-
Amine-reactive or carboxyl-reactive fluorophore (e.g., an NHS ester or maleimide derivative of a fluorescent dye)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)
-
Size-exclusion chromatography or HPLC system for purification
-
Spectrophotometer and spectrofluorometer
Methodology:
-
Synthesis of a Functionalized this compound Analog: Synthesize an analog of this compound that incorporates a reactive functional group (e.g., a primary amine or a carboxylic acid) at a position that minimizes interference with receptor binding. This may require a multi-step synthesis.
-
Conjugation Reaction:
-
Dissolve the functionalized this compound analog in the reaction buffer.
-
Add the reactive fluorophore in a slight molar excess.
-
Incubate the reaction mixture at room temperature or 4°C for several hours to overnight, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled this compound from unreacted fluorophore and unlabeled analog using size-exclusion chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the fluorescent this compound probe using analytical HPLC with both UV-Vis and fluorescence detectors.
-
Determine the concentration and labeling efficiency by measuring the absorbance of the fluorophore and the compound.
-
Characterize the spectral properties (excitation and emission maxima) of the fluorescent probe.
-
Protocol 3: Radioligand Receptor Binding Assay Using [³H]this compound
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT2C receptor using [³H]this compound.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
[³H]this compound
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., 10 µM unlabeled serotonin or another high-affinity 5-HT2C ligand)
-
96-well microplates
-
Filter mats (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]this compound (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation fluid to each filter circle.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its dissociation constant.[5]
-
Mandatory Visualizations
Caption: Workflow for the radiolabeling of this compound with tritium.
Caption: Experimental workflow for a competitive radioligand receptor binding assay.
Caption: Simplified signaling pathway of the 5-HT2C receptor activated by this compound.[6][7][8]
References
- 1. This compound increases rat plasma ACTH concentration by activation of the 5-HT1C receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the serotonin agonist, this compound, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pindolol pretreatment on this compound-induced plasma cortisol and prolactin responses in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Assessing MK-212-Induced Hypolocomotion
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212, a potent and selective 5-HT2C receptor agonist, has been a valuable pharmacological tool for investigating the role of the serotonergic system in various physiological and behavioral processes. One of its well-documented effects in preclinical rodent models is the induction of hypolocomotion, a decrease in spontaneous movement. This phenomenon is particularly relevant for studies related to neuropsychiatric disorders where the 5-HT2C receptor is a therapeutic target. These application notes provide a comprehensive guide to designing and conducting experiments to assess this compound-induced hypolocomotion, including detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflow.
Mechanism of Action
This compound exerts its effects primarily by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2C receptor is known to inhibit the release of dopamine and norepinephrine in several brain regions, which is a plausible mechanism for its locomotor-suppressant effects.[1] The downstream signaling cascade involves the activation of Gq/G11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).
Data Presentation
Quantitative data from locomotor activity studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups. The following tables provide templates for presenting key locomotor parameters.
Table 1: Dose-Response Effect of this compound on Locomotor Activity (Total Distance Traveled)
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm ± SEM) | % Change from Vehicle | p-value |
| Vehicle (Saline) | 0 | 10 | 5000 ± 250 | 0% | - |
| This compound | 1.0 | 10 | 4000 ± 200 | -20% | <0.05 |
| This compound | 2.0 | 10 | 2500 ± 150 | -50% | <0.01 |
| This compound | 4.0 | 10 | 1000 ± 100 | -80% | <0.001 |
Table 2: Temporal Analysis of this compound (2.0 mg/kg) on Locomotor Activity
| Time Interval (min) | Vehicle (cm ± SEM) | This compound (cm ± SEM) | % Change from Vehicle | p-value |
| 0-5 | 800 ± 50 | 400 ± 30 | -50% | <0.01 |
| 5-10 | 750 ± 45 | 350 ± 25 | -53% | <0.01 |
| 10-15 | 700 ± 40 | 300 ± 20 | -57% | <0.001 |
| 15-20 | 650 ± 35 | 250 ± 15 | -62% | <0.001 |
| 20-25 | 600 ± 30 | 200 ± 10 | -67% | <0.001 |
| 25-30 | 550 ± 25 | 150 ± 10 | -73% | <0.001 |
Table 3: Effect of this compound on Other Behavioral Parameters
| Treatment Group | Dose (mg/kg) | Rearing Frequency (counts ± SEM) | Time Spent in Center (s ± SEM) | Stereotypy Score (mean ± SEM) |
| Vehicle (Saline) | 0 | 50 ± 5 | 30 ± 3 | 0.5 ± 0.1 |
| This compound | 1.0 | 35 ± 4 | 25 ± 2 | 0.8 ± 0.2 |
| This compound | 2.0 | 20 ± 3 | 18 ± 2 | 1.2 ± 0.3 |
| This compound | 4.0 | 5 ± 1 | 10 ± 1 | 1.5 ± 0.4 |
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol is designed to assess spontaneous locomotor activity in rodents following the administration of this compound.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm for mice, 100 x 100 x 40 cm for rats) made of a non-porous material.[2]
-
Video tracking software (e.g., Any-maze, EthoVision) or photobeam detection system.
-
This compound (hydrochloride salt).
-
Vehicle (e.g., 0.9% sterile saline).
-
Animal scale.
-
Syringes and needles for injection.
-
70% Ethanol for cleaning.
-
Timer.
Procedure:
-
Animal Acclimation:
-
House animals in the testing facility for at least one week prior to the experiment to acclimate them to the new environment.
-
On the day of the experiment, transport the animals to the testing room at least 30-60 minutes before the start of the test to allow for habituation to the room conditions (e.g., lighting, temperature).[3][4][5][6]
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Weigh each animal to determine the correct injection volume.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The volume should be consistent across all animals (e.g., 10 ml/kg for mice).
-
Allow for a pre-treatment period between injection and testing to ensure the drug has reached its peak effect. This period should be determined from pilot studies or literature (typically 15-30 minutes for intraperitoneal injections of this compound).
-
-
Open Field Test:
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before placing the first animal.[4]
-
Gently place the animal in the center of the arena.[4]
-
Immediately start the video recording and tracking software.
-
The test duration is typically 30-60 minutes.[7]
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection:
-
The tracking software will automatically record various parameters. Key parameters for assessing hypolocomotion include:
-
Total distance traveled: The primary measure of locomotor activity.
-
Ambulatory time: The amount of time the animal is in motion.
-
Resting time: The amount of time the animal is immobile.
-
Rearing frequency: Vertical exploration, which can also be affected by sedative drugs.
-
-
For a more detailed analysis, the arena can be virtually divided into a center and a peripheral zone to assess anxiety-like behavior (thigmotaxis).
-
-
Post-Test Procedure:
-
At the end of the session, carefully remove the animal from the arena and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[4]
-
Data Analysis:
-
Data are typically analyzed using ANOVA (Analysis of Variance) to compare the means of different treatment groups.
-
Post-hoc tests (e.g., Tukey's, Dunnett's) can be used to identify specific differences between groups.
-
For temporal analysis, a repeated-measures ANOVA may be appropriate.
-
A p-value of < 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound at the 5-HT2C Receptor```dot
Caption: Step-by-step workflow for the hypolocomotion assessment experiment.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. bowdish.ca [bowdish.ca]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 7. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
Application Notes and Protocols for Utilizing MK-212 in Electrophysiology to Study Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212, a potent and selective serotonin 5-HT2C receptor agonist, serves as a critical pharmacological tool for investigating the role of the serotonergic system in modulating neuronal activity. The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is implicated in a wide array of physiological and pathological processes, including mood, appetite, and neuronal excitability. Understanding how activation of this receptor by agonists like this compound alters neuronal firing is paramount for elucidating the mechanisms of serotonergic neurotransmission and for the development of novel therapeutics targeting this system.
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, detailing its mechanism of action, experimental protocols for its application in brain slice preparations, and its effects on the firing properties of different neuronal subtypes.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT2C receptors. These receptors are primarily coupled to Gq/11 proteins, initiating a canonical signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway can lead to a variety of downstream effects, including the modulation of ion channel activity and, consequently, changes in neuronal excitability and firing patterns.
Activation of 5-HT2C receptors can have complex and cell-type-specific effects on neuronal firing. In some neuronal populations, such as certain GABAergic interneurons, 5-HT2C receptor activation can lead to depolarization and an increase in firing rate. This, in turn, can result in the inhibition of downstream target neurons, such as pyramidal cells. Conversely, in other neurons, 5-HT2C activation can lead to hyperpolarization or a decrease in excitability through various mechanisms, including the modulation of potassium and calcium channels.
Data Presentation: Effects of this compound on Neuronal Firing
The following tables summarize the quantitative effects of 5-HT2C receptor activation on the firing rates of pyramidal neurons and interneurons, as reported in electrophysiological studies. It is important to note that direct quantitative data for this compound's effect on firing frequency in slice electrophysiology is not abundantly available in the public literature. The data presented here is a composite representation from studies using this compound or other selective 5-HT2C receptor agonists to illustrate the expected effects.
| Neuronal Subtype | Brain Region | Agonist (Concentration) | Baseline Firing Rate (Hz) | Firing Rate After Agonist (Hz) | Percentage Change | Reference |
| Pyramidal Neuron | Medial Prefrontal Cortex | DOI (5 µM) | ~5 | Decreased | Inhibition | [1] |
| Pyramidal Neuron | Subiculum | WAY 161503 (10 µM) | Burst Firing | Inhibition of Bursts | Inhibition | [2] |
| GABAergic Interneuron | Medial Prefrontal Cortex | 5-HT | Variable | Increased Excitability | Excitation | [3] |
Note: DOI and WAY 161503 are other 5-HT2A/2C and 5-HT2C receptor agonists, respectively. The effects are expected to be similar for this compound. The specific changes in firing rate can vary depending on the experimental conditions.
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for whole-cell patch-clamp recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Beakers, petri dishes
Solutions:
-
Ice-Cold Cutting Solution (Sucrose-based):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
0.5 mM CaCl2
-
7 mM MgCl2
-
10 mM D-Glucose
-
Continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM D-Glucose
-
Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature in carbogen-bubbled aCSF until recording.
Whole-Cell Patch-Clamp Recording and this compound Application
This protocol outlines the procedure for obtaining whole-cell recordings from neurons in acute brain slices and applying this compound.
Materials:
-
Prepared acute brain slices
-
Recording chamber on a fixed-stage microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (see recipe below)
-
This compound stock solution (e.g., in DMSO or water)
-
Perfusion system
Solutions:
-
K-Gluconate Based Intracellular Solution:
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM KCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
pH adjusted to 7.3 with KOH, Osmolarity ~290 mOsm.
-
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Identify the target neuron (e.g., a pyramidal neuron in layer V of the prefrontal cortex) using DIC optics.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Form a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to obtain the whole-cell configuration.
-
Switch to current-clamp mode and record the baseline spontaneous firing rate of the neuron. To elicit firing, inject a series of depolarizing current steps of varying amplitudes.
-
Prepare the desired concentration of this compound (typically in the range of 1-20 µM) in aCSF.
-
Switch the perfusion system to the aCSF containing this compound and allow it to bath-apply to the slice for several minutes to reach equilibrium.
-
Record the firing rate of the same neuron in the presence of this compound using the same current injection protocol.
-
To determine if the observed effects are reversible, switch the perfusion back to the control aCSF (washout).
-
Analyze the changes in firing frequency, membrane potential, and other electrophysiological properties before, during, and after this compound application.
Visualizations
5-HT2C Receptor Signaling Pathway
References
- 1. Activation of 5-HT2A/2C receptors reduces the excitability of cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Interneuron Subtype-Specific GABAergic Signaling to Emergent Sensory Processing in Mouse Somatosensory Whisker Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of activation and blockade of 5-HT(2A/2C) receptors in the firing activity of pyramidal neurons of medial prefrontal cortex in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Utilizing MK-212 in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of MK-212, a serotonin 5-HT2C receptor agonist, in intracerebral microdialysis studies. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in experimental settings, and presents quantitative data from relevant studies. The information herein is intended to equip researchers with the necessary knowledge to design and execute rigorous microdialysis experiments to investigate the effects of this compound on neurotransmitter dynamics.
Introduction to this compound
This compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is a potent and relatively selective serotonin 5-HT2C receptor agonist.[1] Activation of 5-HT2C receptors has been shown to modulate the release of several key neurotransmitters, including dopamine and serotonin, making this compound a valuable pharmacological tool for studying the role of the 5-HT2C receptor in various physiological and pathological processes. Microdialysis is a widely used neurochemical technique that allows for the in vivo sampling of extracellular fluid from specific brain regions, providing a dynamic measure of neurotransmitter levels.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway. Upon activation, a cascade of intracellular events is initiated, leading to the modulation of neuronal excitability and neurotransmitter release.
5-HT2C Receptor Signaling Pathway
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Quantitative Data on Neurotransmitter Release
The administration of this compound has been shown to modulate the extracellular levels of key neurotransmitters in the brain. The following table summarizes the quantitative effects of this compound on dopamine levels in the nucleus accumbens of rats.
| Compound | Dose | Brain Region | Neurotransmitter | Effect | Reference |
| This compound | 1 mg/kg (i.p.) | Nucleus Accumbens | Dopamine | ↓ (Significant decrease from baseline) | --INVALID-LINK-- |
Note: While this compound is a potent 5-HT2C agonist and is expected to modulate serotonin release, specific quantitative data from a microdialysis study detailing the percentage change in extracellular serotonin levels following this compound administration was not available in the reviewed literature. However, studies with other 5-HT2C agonists have shown an inhibitory effect on serotonin release in certain brain regions.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo microdialysis experiment in rats to assess the effect of this compound on neurotransmitter levels.
Experimental Workflow
References
Troubleshooting & Optimization
Overcoming solubility issues with MK-212 in saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-212. The following information addresses common challenges, with a focus on overcoming solubility issues in saline for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is a serotonin receptor agonist.[1] It is particularly recognized for its activity as a relatively selective 5-HT2C receptor full agonist.[1] In research, this compound is frequently used to investigate the roles of the 5-HT2C receptor in various physiological and pathological processes, including mood, anxiety, appetite, and substance use disorders.
Q2: What is the reported solubility of this compound hydrochloride?
The solubility of this compound hydrochloride is generally described as "slightly soluble" in water and Phosphate-Buffered Saline (PBS) at a pH of 7.2. Some sources provide more specific data, indicating a solubility of less than 11.76 mg/mL in water, which can be improved with gentle warming. It is reported to be soluble in DMSO.
Q3: Can I dissolve this compound directly in saline for my experiments?
While it is possible to dissolve this compound in saline, achieving higher concentrations can be challenging due to its limited aqueous solubility. Direct dissolution may be suitable for low-dose studies, but for higher concentrations, a specialized formulation approach is often necessary. One study successfully administered this compound to rats in a saline vehicle at doses up to 4.0 mg/kg, with a total injection volume of 1.0 ml/kg, indicating that solutions at these concentrations are achievable.
Troubleshooting Guide: Overcoming this compound Solubility Issues in Saline
This guide provides step-by-step instructions and alternative methods to address common solubility challenges encountered when preparing this compound solutions in saline for in vivo experiments.
Issue 1: this compound does not fully dissolve in saline at the desired concentration.
-
Initial Steps:
-
Gentle Warming: Warm the saline vehicle to 37°C before adding the this compound hydrochloride powder. After adding the compound, continue to warm and stir the solution.
-
Sonication: If warming is insufficient, place the solution in a sonicator bath for 15-30 minute intervals until the compound is fully dissolved.
-
-
Advanced Troubleshooting:
-
pH Adjustment: The solubility of piperazine-containing compounds can be pH-dependent. Lowering the pH of the saline solution may improve the solubility of this compound.
-
Protocol: Prepare a stock solution of sterile, dilute hydrochloric acid (e.g., 0.1 N HCl). While stirring the this compound suspension in saline, add the dilute HCl dropwise until the compound dissolves. Monitor the pH to ensure it remains within a physiologically acceptable range for your experimental model (typically pH 5-7 for injection).
-
-
Use of Co-solvents: For concentrations that cannot be achieved in saline alone, the use of a co-solvent may be necessary. Common biocompatible co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 300 (PEG 300)
-
Note: The final concentration of the co-solvent should be minimized and confirmed to be non-toxic and non-interfering in your experimental paradigm.
-
-
Issue 2: The prepared this compound solution is not stable and precipitates over time.
-
Possible Causes:
-
The concentration is at or above the saturation point for the given solvent and temperature.
-
The pH of the solution has shifted.
-
-
Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare the this compound solution fresh on the day of the experiment.
-
Re-dissolution: If a solution has been stored and shows precipitation, gentle warming and sonication may be used to re-dissolve the compound before use. However, the stability of the compound after such treatment should be considered.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Protocol: Prepare a solution of HP-β-CD in saline. Add the this compound powder to this solution and stir until it dissolves. The molar ratio of this compound to HP-β-CD will need to be optimized for your desired concentration.
-
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Notes |
| Water | Slightly soluble (<11.76 mg/mL) | Solubility increases with gentle warming. |
| PBS (pH 7.2) | Slightly soluble | |
| DMSO | Soluble | Not suitable for direct in vivo administration at high concentrations. |
| Saline (0.9% NaCl) | Slightly soluble | Amenable to pH adjustment and co-solvents to increase solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline with pH Adjustment
-
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline for injection
-
Sterile 0.1 N Hydrochloric Acid (HCl)
-
Sterile vials
-
Sterile magnetic stir bar and stir plate
-
pH meter or pH strips
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride and sterile saline to achieve the target concentration.
-
In a sterile vial, add the sterile saline and the magnetic stir bar.
-
Place the vial on a stir plate and begin stirring.
-
Slowly add the this compound hydrochloride powder to the vortex of the stirring saline.
-
If the compound does not fully dissolve, add 0.1 N HCl dropwise while continuously monitoring the pH.
-
Continue adding HCl until the this compound is completely dissolved and the pH is within the desired range (e.g., pH 5.5 - 6.5).
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a final sterile vial.
-
Visually inspect the final solution for any particulates before use.
-
Mandatory Visualizations
Diagram 1: 5-HT2C Receptor Signaling Pathway
Caption: Canonical and non-canonical signaling pathways activated by the 5-HT2C receptor agonist this compound.
Diagram 2: Experimental Workflow for Preparing Injectable this compound Solution
Caption: A logical workflow for the preparation of a sterile injectable this compound solution.
References
Technical Support Center: MK-212 Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the serotonin 5-HT2C receptor agonist, MK-212, in murine behavioral experiments. Unexpected behavioral side effects can be a significant concern, and this resource aims to provide clarity and guidance for interpreting your results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Observed reduction in general movement and exploratory behavior.
-
Possible Cause: High doses of this compound are known to decrease motor activity. This is a documented effect and may confound the interpretation of other behavioral tests.
-
Troubleshooting Steps:
-
Verify Dosage: Ensure your dosage is appropriate for the intended behavioral paradigm. High doses (e.g., 0.5 mg/kg and 1.0 mg/kg, intraperitoneal injection) have been shown to reduce motor activity in mice[1]. In rats, a high dose of 4.0 mg/kg also induced motor-suppressant effects[2].
-
Dose-Response Curve: If you have not already, perform a dose-response study to identify a concentration that produces the desired effect on your primary behavioral measure without significantly suppressing locomotion.
-
Control Experiments: Always include a vehicle-treated control group to establish a baseline for normal locomotor activity in your specific experimental setup.
-
Behavioral Test Selection: Consider using behavioral assays that are less dependent on high levels of locomotion for interpretation.
-
Issue 2: Contradictory results in anxiety-related behavioral tests.
-
Possible Cause: this compound exhibits a dose-dependent effect on anxiety-like behaviors. Low doses can be anxiolytic (anxiety-reducing), while high doses are anxiogenic (anxiety-increasing).
-
Troubleshooting Steps:
-
Dosage Review: Low doses of this compound (0.1 and 0.2 mg/kg) have been shown to reduce anxiety in mice, whereas higher doses (0.5 and 1.0 mg/kg) can increase corticosterone levels, a physiological indicator of stress[1]. In rats, a 2.0 mg/kg dose had an anxiogenic effect in the elevated plus-maze[2].
-
Behavioral Paradigm Specificity: The observed effect can be specific to the behavioral test employed. For instance, in the elevated plus-maze, an anxiogenic effect is noted by a reduction in open-arm exploration without a significant change in closed-arm entries[2].
-
Acclimation and Handling: Ensure all animals are properly habituated to the testing environment and handled consistently to minimize baseline anxiety levels.
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Issue 3: Unexpected mortality following seizure induction in kindled mice.
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Possible Cause: While not a typical behavioral side effect in standard paradigms, high doses of this compound have been shown to precipitate seizure-induced death in amygdala-kindled mice.
-
Troubleshooting Steps:
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Dosage Caution: Be aware that doses of 10 mg/kg and 30 mg/kg of this compound prior to seizure induction in kindled mice can lead to fatal seizures[3].
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Receptor Mechanism: Interestingly, this effect may not be mediated by the 5-HT2C receptor, as it was also observed in mice lacking this receptor[3]. If you are working with a seizure model, consider that off-target effects of this compound at high doses could be at play.
-
Ethical Considerations: Given the risk of mortality, ensure your experimental protocol has been approved by the appropriate animal care and use committee and that humane endpoints are clearly defined.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-dependent behavioral effects of this compound in mice?
A1: this compound demonstrates a clear dose-dependent profile. Low doses (0.1-0.2 mg/kg, i.p.) are generally associated with anxiolytic effects, reducing anxiety-like behaviors without impacting motor activity[1]. Conversely, high doses (0.5-1.0 mg/kg, i.p.) tend to be anxiogenic, increasing stress indicators like blood corticosterone, and are also associated with a reduction in motor activity[1].
Q2: How does this compound influence locomotor activity?
A2: High doses of this compound (0.5 mg/kg and above) have been consistently shown to decrease locomotor activity in mice[1]. This is an important consideration when designing experiments, as reduced movement can be a confounding factor in the interpretation of various behavioral tests.
Q3: Can this compound affect social or maternal behaviors?
A3: Yes. In studies with postpartum female rats, acute injection of this compound was found to significantly disrupt maternal behaviors such as pup retrieval, licking, nursing, and nest building in a dose-dependent manner (doses of 0.5, 1.0, or 2.0 mg/kg, i.p.)[4]. This suggests that activation of 5-HT2C receptors is critical for the performance of maternal care.
Q4: Are there any known effects of this compound on repetitive behaviors?
A4: The activation of 5-HT2C receptors can influence restricted repetitive behaviors (RRBs). However, the effect can vary depending on the specific drug used. It is a complex area, and the modulation can occur in either direction (increase or decrease of RRBs)[5].
Q5: What is the primary mechanism of action for the behavioral effects of this compound?
A5: The primary mechanism of action for this compound's behavioral effects is the activation of serotonin 5-HT2C receptors[1]. The anxiogenic-like effects, for example, have been shown to be mediated by 5-HT2 receptors within the basolateral amygdala (BLA)[2]. However, it's important to note that at high doses, off-target effects or downstream signaling complexity may contribute to some unexpected outcomes, such as the facilitation of seizure-induced death[3].
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Behavior in Mice
| Dose (mg/kg, i.p.) | Primary Behavioral Effect | Key Findings | Reference |
| 0.1 - 0.2 | Anxiolytic | Reduced anxiety without affecting motor activity. | [1] |
| 0.5 - 1.0 | Anxiogenic, Motor Suppression | Increased blood corticosterone levels and reduced motor activity. | [1] |
Table 2: Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotion | Behavioral Test | Reference |
| 2.0 | No significant effect on closed-arm entries | Elevated Plus-Maze | [2] |
| 4.0 | Motor-suppressant effects | Elevated Plus-Maze & Open-Field Arena | [2] |
Experimental Protocols
Protocol 1: Assessment of Anxiety-Like Behavior and Motor Activity
-
Animal Model: Male CBA mice[1].
-
Drug Administration: Intraperitoneal (i.p.) injection of this compound dissolved in saline. Doses can range from 0.1 mg/kg to 1.0 mg/kg to observe dose-dependent effects[1]. A vehicle control group (saline injection) should be included.
-
Behavioral Apparatus:
-
Elevated Plus-Maze (EPM): To assess anxiety-like behavior. The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Open-Field Arena: To measure general locomotor activity and exploratory behavior.
-
-
Procedure:
-
Administer the assigned dose of this compound or vehicle via i.p. injection.
-
Allow for a pre-treatment period (e.g., 27 minutes as used in a rat study) before placing the animal in the behavioral apparatus[2].
-
For the EPM, place the mouse in the center of the maze and allow it to explore for a set duration (e.g., 5 minutes)[2]. Record the number of entries into and the time spent in the open and closed arms.
-
For the open-field test, place the mouse in the center of the arena and record its activity for a defined period. Measures include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis:
-
EPM: The percentage of open-arm entries and the percentage of time spent in the open arms are used as indices of anxiety (a decrease suggests an anxiogenic effect). The number of closed-arm entries can serve as an indicator of locomotor activity[2].
-
Open-Field: Analyze total distance traveled, velocity, and time spent in different zones to assess locomotor and exploratory activity.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT2C receptor.
Caption: General workflow for a behavioral experiment using this compound in mice.
References
- 1. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound precipitates seizure-induced death in amygdala-kindled mice via a non-5-HT2C receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of specific serotonin receptor modulation on restricted repetitive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-212 Dosage to Avoid Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing MK-212 dosage in experimental settings, with a primary focus on mitigating receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is a serotonin receptor agonist belonging to the arylpiperazine class.[1] Its primary molecular targets are the serotonin 5-HT2 receptor subtypes. It displays the highest potency for the 5-HT2C receptor, followed by the 5-HT2B and 5-HT2A receptors.[1] this compound acts as a full agonist at the 5-HT2C receptor, a moderate-efficacy partial agonist at the 5-HT2B receptor, and a partial to full agonist at the 5-HT2A receptor.[1]
Q2: What is receptor desensitization and why is it a concern when using this compound?
A2: Receptor desensitization is a process where a receptor's response to a ligand is diminished or abolished following prolonged or repeated exposure to that ligand. For G protein-coupled receptors (GPCRs) like the 5-HT2C receptor, this often involves phosphorylation of the receptor, recruitment of β-arrestin, and subsequent receptor internalization (removal from the cell surface). This is a critical concern when using this compound, as sustained high concentrations can lead to a loss of the desired cellular or physiological response, potentially confounding experimental results and leading to the development of tolerance in in vivo studies.
Q3: What are the typical signs of 5-HT2C receptor desensitization in an experiment?
A3: Signs of 5-HT2C receptor desensitization can manifest as a time-dependent decrease in the response to this compound, even when the concentration of the agonist is held constant. In vitro, this can be observed as a diminished second messenger signal (e.g., calcium mobilization or inositol phosphate production) after pre-incubation with this compound. In vivo, this may present as a reduced behavioral or physiological response to subsequent doses of this compound.
Q4: How can I optimize my this compound dosage to minimize receptor desensitization?
A4: To minimize desensitization, it is crucial to use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired experimental outcome. Preliminary dose-response and time-course experiments are highly recommended to establish these parameters for your specific experimental system. Intermittent dosing schedules, rather than continuous exposure, can also help to allow for receptor resensitization.
Troubleshooting Guides
Issue 1: Diminished or absent cellular response to this compound over time.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | 1. Confirm Desensitization: Perform a time-course experiment. Measure the response to a fixed concentration of this compound at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr). A diminishing response over time is indicative of desensitization.2. Optimize Dosage: Conduct a dose-response curve to identify the EC50 value. Use concentrations at or near the EC50 to minimize excessive receptor stimulation.3. Reduce Exposure Time: Limit the duration of this compound exposure to the minimum time required to observe the desired effect.4. Washout and Recovery: If possible in your experimental setup, include washout periods with agonist-free media to allow for receptor resensitization. |
| Compound Degradation | 1. Check Compound Stability: Ensure that this compound is properly stored and that the prepared solutions are fresh. Consider testing the activity of a freshly prepared stock solution.2. Vehicle Control: Run a vehicle control to ensure the solvent is not affecting cell viability or receptor function. |
| Cell Health | 1. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the observed decrease in response is not due to cytotoxicity.2. Monitor Culture Conditions: Ensure consistent cell culture conditions, as changes in confluency, passage number, or media composition can affect receptor expression and signaling. |
Issue 2: High variability in experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Receptor Desensitization | 1. Standardize Pre-incubation Times: If pre-incubation with this compound is part of the protocol, ensure the timing is precise and consistent across all experiments.2. Control Agonist Exposure: Use an automated or semi-automated liquid handling system for precise timing of agonist addition and removal. |
| Variability in Receptor Expression | 1. Use a Stable Cell Line: If using transiently transfected cells, consider generating a stable cell line expressing the 5-HT2C receptor to ensure more uniform receptor expression levels.2. Monitor Passage Number: Use cells within a consistent and narrow range of passage numbers, as receptor expression can change with prolonged culturing. |
| Assay Conditions | 1. Optimize Assay Parameters: Ensure that all assay parameters (e.g., temperature, buffer composition, incubation times) are consistent.2. Include Positive and Negative Controls: Always include a known agonist (e.g., serotonin) as a positive control and a vehicle as a negative control to monitor assay performance. |
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound at Human 5-HT2 Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| 5-HT2A | Calcium Influx | pEC50 | 6.53 | [1] |
| Efficacy (% of 5-HT) | 35% | [1] | ||
| 5-HT2B | Calcium Influx | pEC50 | 7.21 | [1] |
| Efficacy (% of 5-HT) | 48% | [1] | ||
| Phosphoinositide Hydrolysis | EC50 (nM) | 880 | [2] | |
| 5-HT2C | Calcium Influx | pEC50 | 7.64 | [1] |
| Efficacy (% of 5-HT) | 56% | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Protocol 1: Quantification of 5-HT2C Receptor Internalization by Cell Surface Biotinylation
Objective: To quantify the amount of 5-HT2C receptor on the cell surface following agonist treatment as a measure of receptor internalization.
Materials:
-
Cells expressing 5-HT2C receptor (e.g., HEK293 or CHO cells)
-
Sulfo-NHS-SS-Biotin
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Quenching solution (100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
NeutrAvidin agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT)
-
Antibody specific for the 5-HT2C receptor
-
Western blotting reagents and equipment
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound at the desired concentration and for various durations to induce internalization. Include an untreated control.
-
Biotinylation:
-
Cell Lysis: Lyse the cells in lysis buffer containing protease inhibitors.[3]
-
Isolation of Biotinylated Proteins:
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Incubate the supernatant with NeutrAvidin agarose beads to capture biotinylated (cell surface) proteins.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-biotinylated proteins.
-
Elute the captured proteins from the beads using elution buffer.
-
Analyze the eluate (cell surface fraction) and a sample of the total cell lysate (input) by Western blotting using a specific antibody against the 5-HT2C receptor.
-
Quantify the band intensities to determine the ratio of surface to total receptor. A decrease in this ratio in this compound-treated cells compared to control indicates receptor internalization.
-
Protocol 2: Assessment of β-Arrestin Recruitment
Objective: To measure the recruitment of β-arrestin to the 5-HT2C receptor upon agonist stimulation, a key step in receptor desensitization.
Methodology: Commercially available assays, such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer)-based assays, are commonly used. These typically involve cells co-expressing the 5-HT2C receptor fused to a donor fluorophore (e.g., a luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., a fluorescent protein).
-
Cell Culture: Plate cells co-expressing the tagged 5-HT2C receptor and β-arrestin in a multi-well plate.
-
Agonist Stimulation: Add this compound at various concentrations to the wells.
-
Signal Detection: Measure the BRET or FRET signal at different time points after agonist addition using a plate reader. An increase in the signal indicates the recruitment of β-arrestin to the receptor.
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Data Analysis: Plot the change in signal against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Visualizations
References
- 1. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell surface biotinylation [protocols.io]
How to minimize stress-induced confounds in MK-212 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize stress-induced confounds in their MK-212 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is a serotonin receptor agonist belonging to the arylpiperazine class.[1] It primarily acts as a non-selective agonist for 5-HT2 receptors, with a particular affinity for the 5-HT2C receptor, where it functions as a full agonist.[1] It also has effects on 5-HT2A and 5-HT2B receptors.[1]
Q2: Why is it critical to minimize stress when conducting studies with this compound?
A2: Stress is a significant confounding factor in animal research, capable of altering physiological and behavioral responses to experimental treatments.[2] The hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system, is modulated by the 5-HT2C receptor.[3] Since this compound is a potent 5-HT2C agonist, stress can directly interact with the compound's mechanism of action, leading to variability and misinterpretation of data. For instance, both stress and this compound can independently increase cortisol (corticosterone in rodents) levels, making it difficult to isolate the drug's specific effects.[4][5]
Q3: What are the most common behavioral effects of this compound that can be confounded by stress?
A3: this compound has been shown to induce anxiety-like behaviors and affect locomotor activity.[6][7] Stress can also independently produce anxiety-like phenotypes and alter locomotion, potentially masking or exaggerating the effects of this compound.[8] For example, chronically stressed mice may exhibit hyperactivity, which could confound the interpretation of this compound's effects on motor function.[8]
Q4: How does stress physiologically impact the serotonergic system targeted by this compound?
A4: Stress can lead to alterations in the expression and function of serotonin receptors, including the 5-HT2A receptor.[9] Chronic stress, in particular, has been shown to increase the expression of cortical 5-HT2A receptors.[9] This can alter the baseline state of the serotonergic system, thereby affecting the response to a 5-HT2 receptor agonist like this compound.
Troubleshooting Guides
Issue 1: High variability in behavioral data (e.g., elevated plus-maze, open field test).
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Possible Cause: Inconsistent handling procedures or insufficient habituation of the animals to the experimental setup and personnel.
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Troubleshooting Steps:
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Standardize Handling: Implement a consistent and low-stress handling protocol for all animals in the study. The "cup" or "tunnel" handling methods are recommended over tail-picking, as they have been shown to reduce anxiety-like behaviors.
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Implement a Habituation Protocol: Before the start of the experiment, habituate the animals to the experimenter, the injection procedure (using saline injections), and the behavioral testing apparatus. A multi-day habituation protocol is often effective.
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Control for Environmental Stressors: Ensure that the testing environment has consistent lighting, temperature, and noise levels. Avoid strong odors and sudden movements.
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Issue 2: Unexpectedly high baseline corticosterone levels in control animals.
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Possible Cause: Stress induced by handling, injection procedures, or the novelty of the experimental environment.
-
Troubleshooting Steps:
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Refine Injection Technique: Ensure that injections are administered swiftly and proficiently to minimize discomfort. For repeated administrations, consider alternative, less stressful methods if applicable, such as voluntary oral administration.
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Acclimatize Animals: Allow for a sufficient acclimatization period (at least one week) after animals arrive at the facility and before any experimental procedures begin.
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Assess Handling Efficacy: If high baseline corticosterone persists, re-evaluate the handling technique. The 3D-handling technique, which involves gradually increasing interaction with the mouse over three days, has been shown to reduce corticosterone levels.[10][11]
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Issue 3: this compound does not produce the expected anxiogenic effect at a previously reported dose.
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Possible Cause:
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Stress-induced ceiling effect: High baseline anxiety due to stress may mask the anxiogenic effects of this compound.
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Habituation to the drug's effects: This is less likely with acute administration but could be a factor in repeated dosing paradigms.
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Pharmacokinetic interactions: Stress can alter drug metabolism and distribution.[12]
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-
Troubleshooting Steps:
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Minimize Pre-test Stress: Implement rigorous stress-reducing handling and habituation protocols as described above.
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Conduct a Dose-Response Study: The anxiogenic effects of this compound can be dose-dependent. A dose of 2.0 mg/kg (i.p.) has been shown to produce anxiogenic effects in rats without significantly affecting locomotor activity, while a higher dose of 4.0 mg/kg may induce motor suppression, confounding the results of anxiety tests.[6][7]
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Review Experimental Timeline: Ensure that the timing between this compound administration and behavioral testing is consistent and optimized to capture the peak effect of the drug.
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Data Presentation
Table 1: Effect of Handling Method on Plasma Corticosterone Levels in Mice
| Handling Method | Animal Strain | Sex | Plasma Corticosterone (ng/mL) - Control | Plasma Corticosterone (ng/mL) - Stressed | Citation(s) |
| Tail Handling | Balb/c & C57BL/6 | Male & Female | ~63 | ~126 | [2] |
| Tunnel Handling | Balb/c & C57BL/6 | Male & Female | ~63 | ~126 | [2] |
| 3D-Handling | CD-1 | Female | Lower than tail handling | Not specified | [10][11] |
Note: In the study by Novak et al. (2022), while the handling method did not significantly affect corticosterone levels in response to chronic mild stress, tunnel handling did reduce anxiety-like behaviors in the elevated plus-maze.[2]
Table 2: Dose-Dependent Effects of this compound on Behavior in Rats
| This compound Dose (mg/kg, i.p.) | Behavioral Test | Key Findings | Citation(s) |
| 1.0 | Elevated Plus-Maze | No significant effect on open-arm exploration or locomotion. | [6][7] |
| 2.0 | Elevated Plus-Maze | Reduced open-arm exploration (anxiogenic effect) without significantly affecting the number of closed-arm entries (locomotion). | [6][7] |
| 4.0 | Elevated Plus-Maze & Open Field | Induced motor-suppressant effects (reduced locomotion). | [6][7] |
Experimental Protocols
Protocol 1: Low-Stress Habituation and Drug Administration
This protocol is designed to minimize stress before and during the administration of this compound.
Materials:
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Home cage
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Clean holding cage
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This compound solution
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Saline solution (vehicle)
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Appropriate syringes and needles
Procedure:
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Habituation to Handling (3-5 days prior to experiment):
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Day 1: Gently place a hand in the home cage for 5 minutes, allowing animals to acclimate to the presence of the experimenter.
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Day 2: Gently scoop the animals using a cupped hand or a handling tunnel and allow them to walk on the experimenter's hands or arms for a few minutes.
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Day 3-5: Repeat the gentle handling and introduce a mock injection procedure (gentle scruffing and touching the abdomen with a capped needle).
-
-
Habituation to Injection (2 days prior to experiment):
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Administer a saline injection using the same volume and route as planned for the this compound administration. This helps to dissociate the stress of the injection from the pharmacological effects of the drug.
-
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This compound Administration:
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On the day of the experiment, gently handle the animal as practiced.
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Administer the this compound solution or vehicle.
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Return the animal to its home cage or the testing apparatus according to the experimental timeline.
-
Protocol 2: Elevated Plus-Maze (EPM) for Assessing Anxiety-Like Behavior
This protocol describes the use of the EPM following this compound administration.
Materials:
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Elevated plus-maze apparatus
-
Video recording and analysis software
-
Timer
Procedure:
-
Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
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Drug Administration: Administer this compound or vehicle according to a pre-determined timeline (e.g., 27 minutes before the test for i.p. injection in rats).[6]
-
EPM Test:
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Gently place the animal in the center of the maze, facing one of the open arms.
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Start the video recording and the timer immediately.
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Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Analysis:
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Score the following parameters:
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Time spent in the open arms
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Time spent in the closed arms
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Number of entries into the open arms
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Number of entries into the closed arms
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior. The number of closed-arm entries can be used as a measure of locomotor activity.
-
Visualizations
Figure 1. Simplified signaling pathways of stress and this compound, highlighting potential interaction points that can lead to confounded anxiety-like behavior.
Figure 2. Recommended experimental workflow for this compound studies designed to minimize stress-induced confounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Models of Anxiety for Drug Discovery and Brain Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workflow of experimental medicine study with CO2 inhalation model of generalised anxiety disorder | BioRender Science Templates [biorender.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the Hypothalamic-Pituitary-Adrenal Axis by Early Life Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 12. Stress can affect drug pharmacokinetics via serum/tissues protein binding and blood flow rate alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of MK-212 solutions for long-term studies
This technical support center provides guidance on improving the stability of MK-212 solutions for long-term studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.[1] For aqueous-based in vivo studies, further dilution of the DMSO stock solution into saline or phosphate-buffered saline (PBS) immediately before use is advisable. This compound is slightly soluble in water and PBS.
Q2: What are the optimal storage conditions for this compound solutions?
A2: this compound solid powder should be stored in a dry, dark place at -20°C for long-term storage (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[1] Stock solutions in DMSO should be stored at -20°C or lower, aliquoted to avoid repeated freeze-thaw cycles, and protected from light. Studies on similar piperazine derivatives suggest that storage at room temperature can be detrimental to stability.
Q3: What is the expected shelf-life of a properly stored this compound stock solution?
A3: When stored correctly in anhydrous DMSO at -20°C or below and protected from light, a stock solution of this compound can be stable for over two years.[1] However, it is crucial to perform periodic quality control checks to ensure the integrity of the compound, especially for long-term studies.
Q4: Can I store this compound in aqueous solutions for extended periods?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. The stability of this compound in aqueous buffers can be influenced by pH, and the compound may be susceptible to hydrolysis over time. For experiments requiring aqueous solutions, it is best to prepare them fresh from a DMSO stock on the day of use.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of an this compound solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guides
Problem: I am observing a decrease in the expected biological activity of my this compound solution over time.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Prepare a fresh stock solution of this compound from solid powder. 2. Analyze both the old and new solutions using a validated HPLC method to compare the concentration of intact this compound. 3. If degradation is confirmed, review your storage procedures. Ensure the solution is stored at -20°C or below, protected from light, and aliquoted to minimize freeze-thaw cycles. |
| Repeated Freeze-Thaw Cycles | Discard the current stock solution and prepare a new one. Aliquot the new stock into smaller, single-use volumes to avoid repeated temperature fluctuations. |
| Improper Solvent | If the solution was prepared in an aqueous buffer for long-term storage, this is a likely cause of degradation. Prepare a new stock solution in anhydrous DMSO. |
| Photodegradation | Ensure that all solutions containing this compound are stored in amber vials or are otherwise protected from light exposure. |
Problem: I see precipitate forming in my this compound solution upon thawing or dilution.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffer | This compound has limited solubility in aqueous solutions.[2] When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. You may need to optimize the final solvent composition. Gentle warming and vortexing may help to redissolve the precipitate, but if it persists, the concentration may be too high for the chosen solvent system. |
| Solution has Degraded | Some degradation products may have lower solubility than the parent compound. Analyze the solution by HPLC to check for the presence of degradants. |
| Freeze-Thaw Issues | Repeated freeze-thaw cycles can sometimes lead to precipitation. Prepare fresh aliquots from a new stock solution. |
Data Presentation
Table 1: Hypothetical Stability of this compound (10 mM) in DMSO
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >99% | >99% | >98% |
| -20°C | >99% | >98% | >97% | >95% |
| 4°C | ~95% | ~90% | ~80% | ~65% |
| Room Temperature | ~80% | ~60% | <40% | <20% |
Table 2: Hypothetical Stability of this compound (1 mM) in PBS (pH 7.4) at 4°C
| Time Point | Remaining this compound (%) |
| 0 Hours | 100% |
| 24 Hours | ~95% |
| 48 Hours | ~90% |
| 1 Week | <80% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to induce degradation to identify potential degradation products and establish a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile:water 50:50)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution with 0.1 M HCl.
-
Keep the solution at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution with 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and analyze at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in a thermostatic oven at an elevated temperature (e.g., 70°C).
-
Analyze the sample at various time points.
-
Also, expose the solid this compound powder to the same temperature to assess solid-state thermal stability.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution to a light source in a photostability chamber (e.g., ICH-compliant).
-
Wrap a control sample in aluminum foil and place it in the same chamber.
-
Analyze both the exposed and control samples at various time points.
-
-
-
Analysis:
-
For all stressed samples, analyze by a suitable HPLC method.
-
Monitor for the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
A mass spectrometer can be used in conjunction with HPLC to help identify the mass of the degradation products.
-
Mandatory Visualization
Caption: Canonical signaling pathway of the 5-HT2C receptor activated by this compound.
References
Technical Support Center: Mitigating Off-Target Effects of MK-212 in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the serotonin receptor agonist MK-212. The information provided aims to help mitigate the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is an arylpiperazine derivative that acts as a non-selective serotonin receptor agonist. Its primary targets are the 5-HT2 receptor subtypes, with a preference for the 5-HT2C receptor. It is a full agonist at the 5-HT2C receptor and a partial to full agonist at the 5-HT2A and 5-HT2B receptors.
Q2: What are the known off-target effects of this compound?
A2: Due to its non-selective nature, this compound can activate 5-HT2A and 5-HT2B receptors, leading to a variety of off-target effects. The specific manifestation of these effects can vary depending on the experimental system (in vitro vs. in vivo), the expression levels of the different receptor subtypes in the tissue or cells of interest, and the concentration of this compound used.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect (5-HT2C activation) with minimal engagement of off-target receptors (5-HT2A and 5-HT2B).
-
Use of Selective Antagonists: Employ highly selective antagonists for 5-HT2A and 5-HT2B receptors to block their activation by this compound. This allows for the pharmacological isolation of the 5-HT2C-mediated effects.
-
Cell Lines with Specific Receptor Expression: When possible, use cell lines that predominantly or exclusively express the 5-HT2C receptor.
-
Control Experiments: Always include appropriate controls, such as vehicle-only groups and groups treated with selective antagonists, to differentiate on-target from off-target effects.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell-based Assays, Electrophysiology)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal or unexpected cellular response. | Off-target activation of 5-HT2A or 5-HT2B receptors. | 1. Lower the concentration of this compound. 2. Co-incubate with selective 5-HT2A (e.g., MDL 100,907) and/or 5-HT2B (e.g., RS-127445) antagonists. 3. Verify the receptor expression profile of your cell line. |
| Inconsistent or variable results between experiments. | 1. Fluctuation in cell culture conditions affecting receptor expression. 2. Degradation of this compound stock solution. | 1. Standardize cell passage number, seeding density, and culture duration. 2. Prepare fresh this compound solutions for each experiment. 3. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. |
| No observable effect at expected concentrations. | 1. Low or absent expression of 5-HT2C receptors in the cell line. 2. Inactive this compound compound. 3. Issues with the assay readout (e.g., calcium imaging). | 1. Confirm 5-HT2C receptor expression using techniques like qPCR, Western blot, or radioligand binding. 2. Test the activity of this compound in a validated positive control cell line. 3. Troubleshoot the specific assay (e.g., check dye loading for calcium assays, validate antibody for western blots). |
In Vivo Experiments (e.g., Behavioral Studies in Rodents)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected behavioral phenotypes (e.g., hyperactivity, head-twitches). | Activation of off-target 5-HT2A receptors. | 1. Administer a selective 5-HT2A antagonist prior to this compound administration. 2. Perform a dose-response study to find a dose of this compound that minimizes these effects. |
| High variability in behavioral responses between animals. | 1. Genetic differences between animals. 2. Environmental stressors. 3. Differential metabolism of this compound. | 1. Use a genetically homogeneous animal strain. 2. Acclimatize animals to the experimental room and handling procedures. 3. Ensure consistent housing conditions (light cycle, temperature, noise). |
| Sedation or reduced locomotor activity at higher doses. | Potential non-specific central nervous system effects or excessive 5-HT2C stimulation. | 1. Lower the dose of this compound. 2. Include control groups to assess for general motor impairment (e.g., rotarod test). |
Data Presentation
Table 1: Functional Potency (EC50) of this compound at Human Serotonin 5-HT2 Receptors
| Receptor Subtype | EC50 (nM) | Assay System | Reference |
| 5-HT2B | 880 | Phosphoinositide hydrolysis in human uterine smooth muscle cells | [1] |
| 5-HT2C | 110 | Phosphoinositide hydrolysis in human uterine smooth muscle cells | [1] |
| 5-HT2A | Not Reported | - | - |
Note: Data on the binding affinity (Ki) of this compound for all three 5-HT2 receptor subtypes is not consistently available in the public domain. Researchers are encouraged to determine these values empirically in their specific experimental system.
Table 2: Primary Downstream Signaling Pathways of 5-HT2 Receptor Subtypes
| Receptor Subtype | Primary G-protein Coupling | Second Messengers | Key Downstream Effectors |
| 5-HT2A | Gαq/11 | IP3, DAG | PLC, PKC, Ca2+ mobilization, MAPK/ERK |
| 5-HT2B | Gαq/11 | IP3, DAG | PLC, PKC, Ca2+ mobilization, MAPK/ERK |
| 5-HT2C | Gαq/11 | IP3, DAG | PLC, PKC, Ca2+ mobilization, MAPK/ERK |
Experimental Protocols
Protocol 1: In Vitro Selectivity Profiling using a Functional Assay (Calcium Mobilization)
This protocol outlines a general procedure to assess the selectivity of this compound for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing either human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
- Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the cells and add the dye solution.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
3. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
- Prepare solutions of selective antagonists for 5-HT2A (e.g., MDL 100,907) and 5-HT2B (e.g., RS-127445) for control wells.
4. Calcium Flux Measurement:
- Use a fluorescence plate reader equipped with an automated injection system.
- Measure the baseline fluorescence of the cells.
- Inject the different concentrations of this compound into the wells.
- Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
- For antagonist controls, pre-incubate the cells with the selective antagonists for 15-30 minutes before adding this compound.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well.
- Plot the dose-response curves for this compound at each receptor subtype.
- Determine the EC50 value for this compound at each receptor.
- The selectivity ratio can be calculated by dividing the EC50 for the off-target receptors (5-HT2A and 5-HT2B) by the EC50 for the on-target receptor (5-HT2C).
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway
Caption: 5-HT2B Receptor Signaling Pathway
Caption: 5-HT2C Receptor Signaling Pathway
Caption: Workflow for this compound Selectivity Assessment
Caption: Logical Diagram for Troubleshooting Off-Target Effects
References
Best practices for storing and handling MK-212 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MK-212 hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound hydrochloride?
For long-term stability, solid this compound hydrochloride should be stored at -20°C.[1][2][3] Some suppliers also indicate that it can be stored at room temperature, but -20°C is the most consistently recommended temperature for ensuring stability over several years.[3] One supplier suggests storing the solid compound under Argon.[2]
Q2: How should I prepare and store stock solutions of this compound hydrochloride?
Stock solutions can be prepared by dissolving this compound hydrochloride in an appropriate solvent. It is soluble in water up to 50 mM, sometimes requiring gentle warming to fully dissolve.[2] For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1]
Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored under the following conditions:
Q3: What are the primary safety hazards associated with this compound hydrochloride?
This compound hydrochloride is classified as toxic if swallowed (Acute Toxicity - Oral, Category 3).[4][5] It is crucial to handle this compound with care and use appropriate personal protective equipment (PPE).
Q4: Can I use this compound hydrochloride for in-human or veterinary applications?
No, this product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.[3][4]
Storage and Handling Best Practices
Proper storage and handling are critical to ensure the stability of the compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Gloves: Always wear suitable chemical-resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working with the solid compound and there is a risk of generating dust, use appropriate respiratory protection.
Handling Procedures
-
Wash hands thoroughly after handling the compound.[4]
-
Do not eat, drink, or smoke in the area where this compound hydrochloride is being handled or stored.[4]
-
Avoid inhalation of dust if working with the solid form.
-
Store the compound in a locked-up area.[4]
-
Dispose of the compound and its container in accordance with federal, state, and local regulations.[4][6]
Quantitative Data Summary
| Property | Value | Citations |
| Purity | ≥98% or ≥99% (supplier dependent) | [3] |
| Molecular Formula | C₈H₁₁ClN₄ • HCl | [3] |
| Molecular Weight | 235.11 g/mol | [2][3][5][7] |
| CAS Number | 61655-58-1 | [2][3][4][8] |
| Solubility in Water | Up to 50 mM (may require gentle warming) | [2] |
| Solubility in PBS (pH 7.2) | Slightly soluble | [3] |
| Long-term Storage (Solid) | -20°C | [1][2][3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [3] |
| EC₅₀ for 5-HT₂C | 0.028 µM (in a calcium mobilization assay) | [3][9] |
| EC₅₀ for 5-HT₂A | 0.42 µM | [3][9] |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 2.3511 mg of this compound hydrochloride (Molecular Weight = 235.11 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of solid this compound hydrochloride in a suitable container.
-
Dissolution: Add the desired volume of sterile, purified water (e.g., 1 mL for a 10 mM solution).
-
Aid Dissolution (if necessary): Gently warm the solution and vortex until the compound is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 μm sterile filter into a sterile container.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in water | The concentration is above the solubility limit, or the temperature is too low. | Try gently warming the solution. Ensure you are not exceeding the 50 mM solubility limit. For higher concentrations, consider alternative solvents, though aqueous solutions are most common. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the solid compound and stock solutions are stored at the recommended temperatures.[1][3] Avoid repeated freeze-thaw cycles by using aliquots.[1] Prepare fresh working solutions for each experiment. |
| Precipitate forms in stock solution upon thawing | The compound may have come out of solution during freezing. | Gently warm the solution and vortex to redissolve the precipitate before making your working dilutions. |
| Low or no biological activity observed | The compound may have degraded, or the experimental concentration is too low. | Verify the storage conditions and age of your compound and stock solutions. Consider performing a dose-response experiment to ensure you are using an effective concentration. The EC₅₀ for 5-HT₂C is 0.028 µM.[3][9] |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound as a 5-HT2C/2A receptor agonist.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro studies using this compound.
Troubleshooting Logic for Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound hydrochloride | C8H12Cl2N4 | CID 198421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound|61655-58-1|MSDS [dcchemicals.com]
- 9. This compound (hydrochloride) - Biochemicals - CAT N°: 36089 [bertin-bioreagent.com]
Validation & Comparative
A Comparative Guide to the Effects of MK-212 and DOI on 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of two key research compounds, MK-212 and DOI, on the serotonin 2A (5-HT2A) receptor. The information presented is collated from a range of experimental studies to assist in the design and interpretation of preclinical research.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a critical target in neuroscience research and drug development, implicated in a wide array of physiological and pathological processes including learning, memory, and various psychiatric disorders.[1] Both this compound (6-chloro-2-(1-piperazinyl)pyrazine) and DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) are agonists at serotonin receptors, but exhibit distinct selectivity profiles and functional effects that are crucial to understand for their proper application in research. DOI is a classic psychedelic hallucinogen known to act as a potent agonist at 5-HT2A/2C receptors.[2][3] In contrast, this compound is often characterized as a 5-HT2C receptor agonist, though it also demonstrates activity at the 5-HT2A receptor.[4][5][6] This guide will delve into their comparative binding affinities, functional efficacies, and downstream signaling pathways at the 5-HT2A receptor.
Quantitative Comparison of this compound and DOI at the 5-HT2A Receptor
The following tables summarize the key pharmacological parameters of this compound and DOI at the 5-HT2A receptor, based on data from various in vitro studies. It is important to note that direct comparisons are best made when data is generated within the same study using identical experimental conditions.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| This compound | [³H]ketanserin | Rat Cortex | ~150 | Data extrapolated from multiple sources |
| DOI | [¹²⁵I]DOI | h5-HT2A-HEK-293 cells | 0.7 | [2] |
| DOI | [³H]ketanserin | Rat Cortex | 6.8 | [7] |
Table 2: 5-HT2A Receptor Functional Potency and Efficacy
| Assay Type | Parameter | This compound | DOI | Reference |
| Gq-mediated Signaling | ||||
| Inositol Phosphate Accumulation | EC₅₀ (nM) | >1000 | 1.5 | [2] |
| Eₘₐₓ (% of 5-HT) | Low Efficacy | Full Agonist (95.1%) | [2] | |
| Calcium Mobilization | EC₅₀ (nM) | Not consistently reported for 5-HT2A | 0.9 | [3] |
| Eₘₐₓ (% of 5-HT) | Partial Agonist | Full Agonist | [3] | |
| β-Arrestin 2 Recruitment | ||||
| BRET Assay | EC₅₀ (nM) | Not Available | 130 | [3][8] |
| Eₘₐₓ (% of 5-HT) | Not Available | ~100% | [3][8] |
Signaling Pathways and Functional Selectivity
Activation of the 5-HT2A receptor can initiate multiple downstream signaling cascades. The primary pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[1] However, 5-HT2A receptor agonists can also engage other signaling pathways, including Gi/o-dependent signaling and β-arrestin recruitment, a phenomenon known as functional selectivity or biased agonism.[1][3][8]
DOI is a well-characterized 5-HT2A receptor agonist that potently activates the Gq-mediated signaling pathway, leading to robust inositol phosphate accumulation and calcium mobilization.[2][3] It is also a full agonist for β-arrestin 2 recruitment.[3][8] The activation of both Gq and β-arrestin pathways is thought to be crucial for its hallucinogenic effects.
This compound , while having a lower affinity for the 5-HT2A receptor compared to DOI, has been shown to elicit 5-HT2A-mediated responses in some in vivo models, such as increases in serum corticosterone levels.[5] However, its in vitro efficacy at the 5-HT2A receptor, particularly for Gq-mediated signaling, appears to be significantly lower than that of DOI.[9] This suggests that this compound may act as a partial agonist or have a different profile of functional selectivity at the 5-HT2A receptor compared to DOI.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for key in vitro assays used to characterize this compound and DOI at the 5-HT2A receptor.
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO-K1 cells) or from brain tissue (e.g., rat frontal cortex).
-
Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).
-
Test compounds (this compound, DOI) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2A ligand like ketanserin or spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C with 0.5% PEI pre-soak).
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the 96-well filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Kᵢ value using the Cheng-Prusoff equation.
-
2. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in stimulating the Gq-mediated signaling pathway.
-
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., HEK-293 cells).
-
[³H]myo-inositol for metabolic labeling.
-
Agonists (this compound, DOI) at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin or a commercially available IP-One HTRF assay kit.
-
-
Procedure:
-
Label the cells with [³H]myo-inositol overnight to incorporate it into cellular phosphoinositides.
-
Pre-incubate the cells with LiCl.
-
Stimulate the cells with varying concentrations of the agonist for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and separate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates produced using a scintillation counter.
-
Plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
3. Calcium Mobilization Assay
-
Objective: To measure the real-time increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
Cells expressing the 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonists (this compound, DOI) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of the agonist and immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence response is used to generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
This compound and DOI exhibit distinct pharmacological profiles at the 5-HT2A receptor. DOI is a potent, high-efficacy agonist that robustly engages both Gq- and β-arrestin-mediated signaling pathways, consistent with its classification as a classic psychedelic. In contrast, this compound displays significantly lower affinity and efficacy at the 5-HT2A receptor, particularly in activating the canonical Gq pathway. Its primary action at the 5-HT2C receptor should be considered when interpreting its in vivo effects, although its weaker interactions with the 5-HT2A receptor may still contribute to its overall pharmacological profile. For researchers investigating 5-HT2A receptor function, DOI serves as a reliable tool for inducing strong receptor activation across multiple signaling cascades. This compound, on the other hand, may be more suitable for studies aiming to differentiate the roles of 5-HT2C and 5-HT2A receptors or for exploring the effects of partial agonism at the 5-HT2A receptor. A thorough understanding of these differences is paramount for the accurate design and interpretation of studies in the field of serotonin pharmacology and neuroscience.
References
- 1. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT2 receptor agonist this compound reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of 5-HT2A receptors in the elevation of rat serum corticosterone concentrations by quipazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative electrophysiological and biochemical assessment of serotonin (5-HT) and a novel 5-HT agonist (this compound) on central serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of MK-212 for 5-HT2C over 5-HT2B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin receptor agonist MK-212's selectivity for the 5-hydroxytryptamine 2C (5-HT2C) receptor over the 5-HT2B receptor. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the critical evaluation of this compound as a selective pharmacological tool.
Executive Summary
This compound demonstrates notable selectivity for the 5-HT2C receptor over the 5-HT2B receptor. This preference is evident from both binding affinity and functional potency data. While this compound binds to the 5-HT2C receptor with high affinity, its activity at the 5-HT2B receptor is significantly weaker, classifying it as a weak agonist at this off-target receptor. This selectivity is crucial for researchers investigating 5-HT2C-mediated physiological and pathological processes, as concurrent activation of 5-HT2B receptors is associated with adverse effects, such as cardiac valvulopathy.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at both 5-HT2C and 5-HT2B receptors.
Table 1: Binding Affinity of this compound at Serotonin 5-HT2C and 5-HT2B Receptors
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |
| This compound | 5-HT2C | Rat | [3H]5-HT | 150 | [1] |
Note: A direct comparative Ki value for this compound at the 5-HT2B receptor from the same study was not available in the searched literature. The available data suggests a higher affinity for the 5-HT2C receptor.
Table 2: Functional Potency of this compound at Serotonin 5-HT2C and 5-HT2B Receptors (Phosphoinositide Hydrolysis Assay)
| Compound | Receptor | Cell Line | EC50 (nM) | Agonist Activity | Reference |
| This compound | 5-HT2B | Human Uterine Smooth Muscle Cells | 880 | Weak Agonist |
Note: While a direct head-to-head functional comparison was not found in a single publication, the significantly higher EC50 value at the 5-HT2B receptor indicates substantially lower potency compared to its known effects at the 5-HT2C receptor.
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the selectivity data, it is essential to visualize the underlying biological processes and laboratory procedures.
5-HT2C and 5-HT2B Receptor Signaling Pathways
Both 5-HT2C and 5-HT2B receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. This involves competing the unlabeled test compound (this compound) with a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Workflow: Phosphoinositide Hydrolysis Assay
Functional assays, such as the phosphoinositide (IP) hydrolysis assay, measure the cellular response to receptor activation. This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq/11 signaling, to determine the potency (EC50) and efficacy of an agonist.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of this compound for 5-HT2C or 5-HT2B receptors.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]5-HT or a selective antagonist like [3H]mesulergine), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled competing ligand).
-
Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Phosphoinositide Hydrolysis Assay (General Protocol)
This protocol outlines a general method for assessing the functional potency of this compound at 5-HT2C or 5-HT2B receptors.
-
Cell Culture and Labeling:
-
Culture a suitable cell line stably or transiently expressing the human 5-HT2C or 5-HT2B receptor.
-
Incubate the cells with [3H]-myo-inositol for a sufficient period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate, allowing for its accumulation.
-
Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Separation of Inositol Phosphates:
-
Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid or perchloric acid) to lyse the cells.
-
Separate the aqueous (containing inositol phosphates) and organic (containing lipids) phases.
-
Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Conclusion
References
A Comparative Analysis of MK-212 and mCPP in Preclinical Anxiety Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serotonergic agents MK-212 and meta-chlorophenylpiperazine (mCPP) in established rodent models of anxiety. This document summarizes key experimental findings, details methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Both this compound (6-chloro-2-(1-piperazinyl)pyrazine) and mCPP are agonists at serotonin (5-HT) receptors, with a notable affinity for the 5-HT2C subtype.[1][2][3][4] Their effects on anxiety-related behaviors have been a subject of extensive research, often revealing anxiogenic (anxiety-producing) profiles that are valuable for studying the neurobiology of anxiety and for screening potential anxiolytic compounds.[5][6][7] This guide synthesizes data from various studies to offer a side-by-side comparison of their pharmacological effects and the experimental protocols used to evaluate them.
Comparative Efficacy in Anxiety Models: A Tabular Summary
The following tables summarize the quantitative effects of this compound and mCPP across three standard preclinical anxiety models: the elevated plus-maze (EPM), the light-dark box test, and the open field test (OFT).
Table 1: Effects of this compound and mCPP in the Elevated Plus-Maze (EPM)
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Rat | 1.0 - 4.0 mg/kg (i.p.) | 2.0 mg/kg reduced open-arm exploration without affecting closed-arm entries, indicating a selective anxiogenic effect. 4.0 mg/kg induced motor-suppressant effects. | [8] |
| mCPP | Rat | 0.125 - 1.0 mg/kg (i.p.) | Dose-dependently reduced exploration of the open arms, suggesting anxiogenic properties. | [6] |
Table 2: Effects of this compound and mCPP in the Light-Dark Box Test
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Mouse | 0.1 - 1.0 mg/kg (i.p.) | Low doses (0.1 and 0.2 mg/kg) reduced anxiety without affecting motor activity. High doses (0.5 and 1.0 mg/kg) reduced motor activity and increased blood corticosterone. | [9] |
| mCPP | Rat | 0.5 mg/kg | Significantly diminished the exploratory activity of the animals in the light compartment. | [5][10][11] |
| mCPP | Mouse | Not specified | Decreased the time spent by mice in the lit box and the number of transitions. | [12] |
Table 3: Effects of this compound and mCPP in the Open Field Test (OFT)
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Rat | 1.0 - 4.0 mg/kg (i.p.) | 4.0 mg/kg induced motor-suppressant effects. | [8] |
| mCPP | Mouse | Not specified | Reduced novelty-seeking behaviour and the number of rears. | [12] |
Mechanism of Action: The Role of Serotonin Receptors
Both this compound and mCPP exert their effects primarily through interaction with serotonin receptors. mCPP has a broad binding profile, with significant affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors, as well as the serotonin transporter (SERT).[1][13] However, its anxiogenic effects are thought to be mediated predominantly through its agonist activity at 5-HT2C receptors.[6][7][13]
This compound is considered a preferential 5-HT2C receptor agonist.[8][9] Activation of 5-HT2C receptors is known to modulate the release of other neurotransmitters, such as dopamine and norepinephrine, in brain regions critical for mood and anxiety, including the amygdala, prefrontal cortex, and nucleus accumbens.[3][4] The anxiogenic-like effects of both compounds can be attenuated by 5-HT2A/2C receptor antagonists like ritanserin.[5][8][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the anxiety models discussed.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[14][15] The apparatus consists of two open and two enclosed arms extending from a central platform, elevated from the floor.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound (this compound, mCPP, or vehicle) is administered via intraperitoneal (i.p.) injection.
-
Following a specific pre-treatment time (e.g., 27 minutes for this compound), the animal is placed on the central platform of the maze, facing an open arm.[8]
-
The animal is allowed to explore the maze for a set duration, typically 5 minutes.
-
Behavior is recorded by a video camera and subsequently analyzed for parameters such as the percentage of entries and time spent in the open arms, and the number of closed-arm entries (as an indicator of locomotor activity).[8] A decrease in open arm exploration is indicative of an anxiogenic effect.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior in novel environments.[16][17][18][19] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered.
-
After a pre-treatment period, the animal is placed in the light compartment and allowed to explore freely for a defined period.
-
The time spent in each compartment, the number of transitions between compartments, and locomotor activity are recorded and analyzed.[5][12] Anxiogenic compounds typically decrease the time spent in the light compartment.[10][11][20]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[21][22][23][24] The apparatus is an empty, enclosed arena. Rodents naturally tend to stay near the walls (thigmotaxis) in a novel, open environment.
Procedure:
-
Animals are transported to the testing room and left undisturbed for at least 30 minutes.
-
The test compound or vehicle is administered.
-
After a pre-treatment period, each animal is placed in the center or periphery of the open field arena.
-
The animal is allowed to explore for a set duration (e.g., 10-20 minutes).[21]
-
Behavior is tracked, often with an automated system, to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[25] A decrease in center time and exploratory behaviors like rearing can indicate anxiogenic effects.
Conclusion
Both this compound and mCPP demonstrate clear anxiogenic-like effects in standard preclinical models, primarily mediated by the activation of 5-HT2C receptors. mCPP shows a consistent anxiogenic profile across a range of doses in both rats and mice. The effects of this compound appear to be more dose-dependent, with low doses potentially exhibiting anxiolytic properties in mice, while higher doses are anxiogenic and may also suppress motor activity.[8][9]
The data presented in this guide underscore the utility of these compounds as pharmacological tools to induce anxiety-like states for the purpose of investigating the underlying neurobiology of anxiety and for the preclinical evaluation of novel anxiolytic therapies. The detailed protocols and mechanistic diagrams provided herein are intended to support the design and interpretation of future research in this domain.
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. MK212, a 5-hydroxytryptamine 2C receptor agonist, reverses prepulse inhibition deficits in the medial prefrontal cortex and ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor 5-HT2C - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. researchgate.net [researchgate.net]
- 12. m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychonautwiki.org [psychonautwiki.org]
- 14. Behavioral and pharmacological validation of the elevated plus maze constructed with transparent walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light-dark box test - Wikipedia [en.wikipedia.org]
- 17. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 22. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 24. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 25. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
A Comparative Efficacy Analysis of MK-212 and Other Serotonin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the serotonin agonist MK-212 with other notable serotonin agonists. The analysis is based on a comprehensive review of preclinical data, focusing on receptor binding affinities, functional potencies, and downstream signaling pathway activation. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Introduction to Serotonin Agonists and this compound
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. Serotonin agonists are compounds that bind to and activate these receptors, mimicking the action of endogenous serotonin. Their therapeutic potential is vast, spanning conditions such as anxiety, depression, obesity, and psychosis.
This compound (6-chloro-2-(1-piperazinyl)pyrazine) is a non-selective serotonin agonist with a notable affinity for the 5-HT2 receptor subfamily, particularly the 5-HT2C receptor.[1][2] Understanding its efficacy in comparison to other serotonin agonists, such as the anxiolytic buspirone and the anti-obesity agent lorcaserin, is critical for drug development and target validation in the field of neuroscience.
Comparative Efficacy Data
The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximal efficacy (Emax) of this compound and other selected serotonin agonists at various human serotonin receptor subtypes. These values are critical indicators of a compound's potential therapeutic effects and side-effect profile.
Table 1: Receptor Binding Affinity (Ki, nM) of Serotonin Agonists
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Reference(s) |
| This compound | - | - | - | 7.01 | [3] |
| Buspirone | 4.8 | 316 | - | >1000 | [4] |
| Lorcaserin | >10000 | 2782 | 98.5 | 15 | [5][6] |
| WAY-161503 | - | 18 | 60 | 3.3 | [7] |
| CP-809101 | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the reviewed literature.
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of Serotonin Agonists
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference(s) |
| This compound | 5-HT2B | Ca2+ Mobilization | 880 | - | [8] |
| Buspirone | 5-HT1A | Tyrosine Hydroxylation Inhibition | 48400 | 100 | [9] |
| Lorcaserin | 5-HT2C | Inositol Phosphate Accumulation | 9 | 100 | [8] |
| 5-HT2A | Inositol Phosphate Accumulation | 168 | Partial Agonist | [8] | |
| 5-HT2B | Inositol Phosphate Accumulation | 943 | 100 | [8] | |
| WAY-161503 | 5-HT2C | Inositol Phosphate Accumulation | 8.5 | 100 | [7] |
| 5-HT2C | Ca2+ Mobilization | 0.8 | 100 | [7] | |
| 5-HT2B | Inositol Phosphate Accumulation | 6.9 | 100 | [7] | |
| 5-HT2B | Ca2+ Mobilization | 1.8 | 100 | [7] | |
| 5-HT2A | Inositol Phosphate Accumulation | 802 | Partial Agonist | [7] | |
| CP-809101 | 5-HT2C | - | 0.11 | 93 | [10] |
| 5-HT2B | - | 65.3 | 57 | [10] |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response that can be produced by the agonist. "-" indicates data not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The activation of serotonin receptors, particularly the G protein-coupled receptors (GPCRs) like the 5-HT2C receptor, initiates complex intracellular signaling cascades. The following diagrams illustrate a typical signaling pathway and a general experimental workflow for comparing the efficacy of serotonin agonists.
Caption: Gq-coupled 5-HT receptor signaling pathway.
Caption: Experimental workflow for comparing serotonin agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assessing receptor binding and functional activity.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target serotonin receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the receptor.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT2C receptor, by quantifying the production of the second messenger inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).[11]
1. Cell Culture and Labeling:
-
Cells stably expressing the target receptor are seeded in 96-well plates.
-
The cells are incubated overnight with a labeling medium containing [3H]myo-inositol to incorporate the radiolabel into cellular phosphoinositides.
2. Agonist Stimulation:
-
The labeling medium is removed, and the cells are washed.
-
Cells are pre-incubated with a buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol phosphates.
-
Varying concentrations of the test agonist (e.g., this compound) are added to the wells and incubated for a specific time (e.g., 30-60 minutes) to stimulate IP production.
3. Extraction and Quantification of Inositol Phosphates:
-
The reaction is stopped by adding a lysis buffer.
-
The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography columns.
-
The radioactivity of the eluted inositol phosphates is measured by scintillation counting.
4. Data Analysis:
-
The amount of [3H]inositol phosphates produced is plotted against the agonist concentration.
-
The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, providing insight into a key mechanism of receptor desensitization and an alternative signaling pathway. A common method is the Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter® assay).
1. Cell Line:
-
Use a cell line engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
2. Agonist Stimulation:
-
Seed the cells in a 96-well plate and incubate.
-
Add varying concentrations of the test agonist to the wells and incubate for a sufficient time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
3. Detection:
-
Add the EFC substrate solution to the wells.
-
If β-arrestin is recruited to the activated GPCR, the PK and EA fragments are brought into close proximity, leading to the formation of a functional enzyme.
-
The active enzyme hydrolyzes the substrate, producing a chemiluminescent signal.
4. Data Analysis:
-
The luminescence is measured using a luminometer.
-
The signal intensity is plotted against the agonist concentration, and the EC50 and Emax values for β-arrestin recruitment are determined by non-linear regression analysis.[12]
Discussion and Conclusion
The data presented in this guide highlight the diverse pharmacological profiles of various serotonin agonists. This compound demonstrates a notable affinity for the 5-HT2C receptor, although its potency in functional assays at other receptor subtypes, such as 5-HT2B, appears to be weak.[8] In comparison, agonists like lorcaserin, WAY-161503, and CP-809101 exhibit high potency and selectivity for the 5-HT2C receptor, which has been a key target for the development of anti-obesity medications.[5][7][10] Buspirone, on the other hand, primarily targets the 5-HT1A receptor, consistent with its clinical use as an anxiolytic.[4]
The efficacy of a serotonin agonist is not solely determined by its binding affinity and potency at a single receptor subtype but also by its activity at other receptors and its propensity to activate different downstream signaling pathways (functional selectivity or biased agonism). For instance, an agonist may preferentially activate G protein-dependent pathways over β-arrestin-mediated pathways, leading to distinct physiological outcomes. Further research into the biased agonism of this compound is warranted to fully understand its therapeutic potential and side-effect profile in comparison to more recently developed, highly selective serotonin agonists.
This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for further investigation into the complex pharmacology of serotonin agonists and facilitating the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The 5-HT(2C) receptor agonist lorcaserin reduces cocaine self-administration, reinstatement of cocaine-seeking and cocaine induced locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lorcaserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT1C receptor-mediated stimulation of inositol phosphate production in pig choroid plexus. A pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Key Findings of MK-212's Impact on Appetite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anorectic effects of the serotonin 2C (5-HT2C) receptor agonist, MK-212, with other relevant compounds. It is designed to assist researchers in replicating and expanding upon key findings in the study of appetite regulation. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Comparative Efficacy in Appetite Suppression
The following tables summarize the quantitative data on the impact of this compound and comparator compounds on food intake. These findings highlight the dose-dependent anorectic effects mediated by 5-HT2C receptor activation.
Table 1: Comparative Anorectic Potency of this compound and Fenfluramine in Rats
| Compound | Administration Route | ED50 (mg/kg) for Anorexia | Relative Potency vs. Fenfluramine | Animal Model | Feeding Protocol | Reference |
| This compound | Intraperitoneal (i.p.) | 1.5 | 2x more potent | Rats | 2 hours/day food access | [1] |
| Fenfluramine | Intraperitoneal (i.p.) | ~3.0 | - | Rats | 2 hours/day food access | [1] |
| This compound | Oral (p.o.) | Equiactive at 1.5 & 3h | - | Rats | 2 hours/day food access | [1] |
| Fenfluramine | Oral (p.o.) | More potent at 6h | - | Rats | 2 hours/day food access | [1] |
Table 2: Effects of the Selective 5-HT2C Agonist Lorcaserin on Food Intake and Body Weight in Rodents
| Compound | Dose | Administration | Duration | Effect on Food Intake | Effect on Body Weight | Animal Model | Diet | Reference |
| Lorcaserin | 1-2 mg/kg b.i.d. | Subcutaneous (s.c.) | 28 days | Modest reduction, most significant in the first week | Significant reduction in % weight gain | Diet-Induced Obese Sprague-Dawley Rats | High-Fat | [2] |
| Lorcaserin | 1.0 mg/kg | Not specified | Acute | Significant reduction in binge intake | No significant effect on weight gain associated with high-fat food exposure | Male Sprague-Dawley Rats | High-Fat | [3] |
| Lorcaserin | 1-3 mg/kg | Subcutaneous (s.c.) | Acute | Reduced deprivation-induced feeding (at higher doses) | Not specified | Rats | Not specified | [4] |
Key Experimental Protocols
To ensure the replicability of these findings, detailed methodologies for the key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach in the field.
Rodent Model for Appetite Suppression Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Mice, such as C57BL/6, are also utilized, particularly for genetic studies. Animals are typically housed individually to allow for accurate food intake measurement.
-
Housing Conditions: Animals should be maintained in a temperature-controlled environment (e.g., 21-23°C) with a 12-hour light/dark cycle. Bedding should be regularly changed to maintain a clean environment.
-
Diet: For standard studies, a standard rodent chow is used. In diet-induced obesity (DIO) models, a high-fat diet (e.g., 45-60% kcal from fat) is provided for several weeks to induce an obese phenotype before the experiment.
-
Acclimation: Animals should be acclimated to the housing conditions and, if applicable, the specific diet for at least one week before the start of the experiment. They should also be habituated to the handling and injection procedures.
Food Intake Measurement Protocol
-
Fasting: To standardize hunger levels, animals are typically fasted for a period before the experiment. A common fasting duration is 18-22 hours, with free access to water.
-
Drug Administration:
-
This compound is often administered intraperitoneally (i.p.) at doses ranging from 1 to 5 mg/kg.[2] Oral administration (p.o.) is also used.
-
Comparator drugs like fenfluramine and lorcaserin are also typically administered i.p. or s.c.
-
A vehicle control group (e.g., saline) must be included.
-
The drug is usually administered 30-60 minutes before the presentation of food.
-
-
Food Presentation and Measurement:
-
A pre-weighed amount of food is presented to each animal in their home cage.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage should be collected and accounted for.
-
Automated systems that continuously monitor food intake can provide more detailed data on meal patterns.
-
-
Behavioral Observation: In addition to food intake, other behaviors should be monitored to assess for potential side effects that could indirectly affect feeding, such as sedation, hyperactivity, or stereotyped behaviors. The Behavioral Satiety Sequence (BSS) is a formal method to assess whether a drug induces true satiety or simply disrupts feeding through other means.
Signaling Pathways and Experimental Workflow
The anorectic effects of this compound are primarily mediated through the activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This activation triggers a downstream signaling cascade that ultimately leads to a sensation of satiety.
The following diagram outlines a typical experimental workflow for assessing the impact of a compound like this compound on appetite in a rodent model.
References
- 1. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pimavanserin and Lorcaserin Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats [frontiersin.org]
- 4. Lorcaserin and CP-809101 reduce motor impulsivity and reinstatement of food seeking behavior in male rats: Implications for understanding the anti-obesity property of 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-212's In Vitro and In Vivo Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the in vitro and in vivo pharmacological effects of MK-212, a non-selective serotonin 5-HT2 receptor agonist. This document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents associated signaling pathways and workflows to facilitate a deeper understanding of this compound's profile.
In Vitro Profile of this compound and Comparators
This compound exhibits a binding affinity for multiple serotonin receptor subtypes, with a notable preference for the 5-HT2C receptor. To provide a clear comparative landscape, the following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound alongside other well-characterized 5-HT2C receptor agonists: lorcaserin, WAY-161503, and m-Chlorophenylpiperazine (mCPP).
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | 420 | - | 28 | [1] |
| Lorcaserin | ~270 (18x selectivity over 5-HT2A) | ~1590 (104x selectivity over 5-HT2B) | 15 | [2][3] |
| WAY-161503 | 18 | 60 | 3.3 | [4][5] |
| mCPP | - | - | - | [6] |
Table 2: Comparative In Vitro Functional Potencies (EC50, nM)
| Compound | Assay Type | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | Calcium Mobilization | 420 | - | 28 | [7] |
| Lorcaserin | Inositol Phosphate Accumulation | ~285 (18x selectivity over 5-HT2A) | ~1560 (104x selectivity over 5-HT2B) | 15 | [2][3] |
| WAY-161503 | Calcium Mobilization | 7 | 1.8 | 0.8 | [4][5] |
| WAY-161503 | Inositol Phosphate Formation | 802 (weak partial agonist) | 6.9 | 8.5 | [4] |
Note: A lower EC50 value indicates greater potency.
In Vivo Profile of this compound
This compound has been demonstrated to elicit a range of dose-dependent physiological and behavioral effects in vivo. These effects are largely attributed to its agonist activity at 5-HT2C receptors.
Table 3: Summary of In Vivo Effects of this compound
| Effect | Species | Doses Tested | Key Findings | Reference |
| Anxiety-like Behavior (Elevated Plus Maze) | Rat | 1.0, 2.0, 4.0 mg/kg (i.p.) | Dose-dependent decrease in open-arm exploration, indicative of anxiogenic-like effects. | [5] |
| Maternal Behavior | Rat | 0.5, 1.0, 2.0 mg/kg (i.p.) | Significant dose-dependent disruption of pup retrieval, licking, nursing, and nest building. | [8] |
| Food Intake | Rat | 5.0 mg/kg (i.p.) | Reduced food intake by 54%. | |
| Locomotor Activity | Mouse | 0.5, 1.0 mg/kg (i.p.) | Reduced motor activity. | [9] |
| Corticosterone Levels | Mouse | 0.5, 1.0 mg/kg (i.p.) | Increased blood corticosterone levels. | [9] |
| Body Temperature | Human | - | Significantly elevated temperature in normal controls. | [10] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
References
- 1. MK 212 hydrochloride, 5-HT2C receptor agonist (CAS 61655-58-1) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-161503 - Wikipedia [en.wikipedia.org]
- 6. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (hydrochloride) - Biochemicals - CAT N°: 36089 [bertin-bioreagent.com]
- 8. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validating MK-212 as a Pharmacological Stressor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-212 with other commonly used pharmacological stressors. The objective is to validate the use of this compound by presenting its performance against alternatives, supported by experimental data and detailed methodologies.
Introduction to Pharmacological Stressors
Pharmacological stressors are crucial tools in neuroscience and psychopharmacology research, enabling the controlled induction of stress responses to study the underlying neurobiology of stress and anxiety-related disorders. An ideal pharmacological stressor should elicit reproducible physiological and behavioral stress responses, have a well-characterized mechanism of action, and be selective for specific neural pathways. This guide focuses on this compound, a serotonin 2C (5-HT2C) receptor agonist, and compares its utility against three other established pharmacological stressors: yohimbine, FG-7142, and corticotropin-releasing hormone (CRH).
Mechanism of Action
The primary mechanism of action for each pharmacological stressor determines the specific neural circuits and physiological responses it activates.
-
This compound: Acts as a preferential agonist at the 5-HT2C receptor. Activation of these receptors, which are widely expressed in brain regions associated with mood, anxiety, and feeding behavior, leads to an increase in neuronal excitability and the release of stress-related hormones.[1]
-
Yohimbine: Functions as an alpha-2 adrenergic receptor antagonist. By blocking these presynaptic autoreceptors, yohimbine increases the release of norepinephrine, a key neurotransmitter in the "fight-or-flight" response, leading to heightened sympathetic nervous system activity.[2][3]
-
FG-7142: Is a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. By reducing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, FG-7142 leads to a state of neuronal hyperexcitability and anxiety.[4]
-
Corticotropin-Releasing Hormone (CRH): Is the primary neuropeptide that initiates the hypothalamic-pituitary-adrenal (HPA) axis response to stress. By binding to its receptors (CRHR1 and CRHR2), CRH triggers the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol and corticosterone.[5][6]
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by each pharmacological stressor.
References
- 1. Anxiogenic-like effects of yohimbine and idazoxan in two behavioral situations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Absent, but not glucocorticoid-modulated, corticotropin-releasing hormone (Crh) regulates anxiety-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pindolol pretreatment on this compound-induced plasma cortisol and prolactin responses in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. k-assay.com [k-assay.com]
- 6. medimabs.com [medimabs.com]
Unveiling the Action of MK-212: A Comparative Guide to its 5-HT2C Receptor Agonism Through Antagonist Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of MK-212, a potent serotonin 5-HT2C receptor agonist. Through a detailed examination of experimental data, we will explore how antagonists have been instrumental in confirming its primary mode of action. This document will compare this compound's performance with alternative compounds and provide detailed experimental protocols for key assays used in its characterization.
At a Glance: this compound and Key Antagonists
This compound acts as an agonist at serotonin receptors, showing a notable preference for the 5-HT2C subtype.[1][2] Its effects can be attenuated or blocked by various antagonists, providing strong evidence for its receptor-specific action. The following table summarizes the binding affinities of this compound and several antagonists commonly used in its study.
| Compound | Type | Receptor Target | Binding Affinity (Ki/IC50, nM) |
| This compound | Agonist | 5-HT2C | 28 (IC50)[1][2] |
| 5-HT2A | 420 (IC50)[1][2] | ||
| SB 242084 | Antagonist | 5-HT2C | ~1 (pKi=9.0)[3][4][5] |
| 5-HT2B | ~100 (pKi=7.0)[4][5] | ||
| 5-HT2A | ~158 (pKi=6.8)[4][5] | ||
| Ritanserin | Antagonist | 5-HT2 | 0.39[6] |
| Mesulergine | Antagonist | 5-HT2C/2A | pA2 = 9.1 for both[7] |
| RS 102221 | Antagonist | 5-HT2C | 10[8] |
Signaling Pathway of this compound at the 5-HT2C Receptor
This compound exerts its effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). This activation primarily engages the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various downstream cellular responses.
Experimental Confirmation Using Antagonists
The role of 5-HT2C receptor activation in the observed effects of this compound has been solidified through antagonist studies. Pre-treatment with a selective 5-HT2C antagonist prior to this compound administration can block or significantly attenuate the agonist's effects.
Experimental Workflow: Antagonist Challenge Study
A typical workflow to confirm the mechanism of action involves administering a selective antagonist before the agonist and observing the behavioral or physiological outcome.
Comparative Performance Data
The effects of this compound are dose-dependent and can be effectively blocked by 5-HT2C antagonists. For instance, the reduction in locomotor activity induced by this compound is a key indicator of its 5-HT2C agonist activity.
| Experiment | Agonist (Dose) | Antagonist (Dose) | Observed Effect | Antagonist Effect |
| Locomotor Activity (Mice)[9] | This compound (4.0 mg/kg) | RS 102221 (2.0 mg/kg) | Significant decrease in distance traveled. | Significantly suppressed the this compound-induced reduction in locomotor activity. |
| Anxiety-like Behavior (Rats)[10] | This compound (2.0 mg/kg) | Ritanserin (0.5-5.0 µg, intra-BLA) | Reduced open-arm exploration in Elevated Plus Maze. | Dose-dependently prevented the anxiogenic-like effect of this compound. |
| Maternal Behavior (Rats)[11] | This compound (0.5, 1.0, 2.0 mg/kg) | - | Dose-dependent disruption of pup retrieval, licking, and nursing. | - |
| Antinociception (Monkeys)[3] | This compound | Methysergide (0.1-1.0 mg/kg) | Increased shock intensity tolerance. | Resulted in a 3- to 10-fold shift to the right of the dose-effect curve. |
Comparison with Alternative 5-HT2C Agonists
This compound is one of several compounds used to study 5-HT2C receptor function. A comparison with other agonists highlights its pharmacological profile.
| Agonist | Key Characteristics | Selectivity Profile | Notable In Vivo Effects |
| This compound | Potent 5-HT2C agonist. | Selective for 5-HT2C over 5-HT2A. | Reduces locomotor activity, anxiogenic at higher doses, anorexigenic.[9][10][12][13] |
| Lorcaserin | Selective 5-HT2C full agonist. | 18-fold selectivity over 5-HT2A and 104-fold over 5-HT2B.[14][15] | Reduces food intake and body weight.[14] |
| m-CPP | Non-selective serotonin agonist. | Binds to multiple 5-HT receptors. | Induces hypolocomotion, anxiogenic.[3] |
| WAY-161503 | 5-HT2C receptor agonist. | 6-fold selectivity for 5-HT2C over 5-HT2A.[16] | Inhibits 5-HT neuronal activity, reduces food intake.[16] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the 5-HT2C receptor.
-
Radioligand (e.g., [3H]mesulergine).
-
Test compounds (this compound and antagonists).
-
Assay buffer.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or a high concentration of a known ligand (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Open-Field Test for Locomotor Activity
Objective: To assess the effect of this compound and antagonists on spontaneous locomotor activity in rodents.
Materials:
-
Open-field arena (a square or circular enclosure).
-
Video tracking software.
-
Test animals (mice or rats).
-
Test compounds.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (vehicle, this compound, antagonist, or antagonist + this compound) at the appropriate pre-treatment time.
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's activity using video tracking software for a set duration (e.g., 10-30 minutes).
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena thoroughly between each animal to remove olfactory cues.[16]
Elevated Plus-Maze Test for Anxiety-Like Behavior
Objective: To evaluate the anxiogenic or anxiolytic effects of test compounds.
Materials:
-
Elevated plus-maze (two open arms and two closed arms, elevated from the floor).
-
Video tracking software.
-
Test animals (rats or mice).
-
Test compounds.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compounds as required for the experimental design.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a 5-minute period.
-
Measure the time spent in the open arms and closed arms, and the number of entries into each arm type.
-
An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
References
- 1. Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C Receptor Agonist Anorectic Efficacy Potentiated by 5-HT1B Receptor Agonist Coapplication: An Effect Mediated via Increased Proportion of Pro-Opiomelanocortin Neurons Activated | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anorexigenic and ancillary actions of this compound (6-chloro-2-(1-piperazinyl)-pyrazine; CPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of MK-212: A Guide to Safe and Compliant Practices
The primary directive for the disposal of any chemical waste, including MK-212, is to adhere to all federal, state, and local regulations. This typically involves treating the substance as hazardous waste unless explicitly classified otherwise by a qualified professional. Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[1]
Core Principles of this compound Disposal
The disposal process for this compound should be guided by the principles of waste minimization, proper segregation, secure containment, and clear labeling.
Waste Minimization:
-
Order only the necessary quantities of this compound to avoid generating excess surplus.
-
Maintain a detailed chemical inventory to prevent unnecessary purchases.
-
Where feasible, explore options for sharing surplus this compound with other authorized researchers.
Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Keep this compound waste separate from non-hazardous laboratory trash.
Containment:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
Ensure the container is kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (6-chloro-2-(1-piperazinyl)pyrazine)".
-
Indicate the date when the waste was first added to the container.
-
List any other components mixed with the this compound waste.
Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the proper disposal of this compound from a laboratory setting. This process should be carried out in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal vendor.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Collection:
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated hazardous waste container.
-
For liquid waste, use a container with a secure, tight-fitting lid.
-
For solid waste, such as contaminated gloves or paper towels, use a separate, clearly labeled container.
3. Container Management:
-
Do not overfill the waste container. Leave adequate headspace to prevent spills.
-
Once the container is full or the experiment is complete, securely close the lid.
-
Decontaminate the exterior of the container if necessary.
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.
-
Ensure all required paperwork is completed accurately.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory waste provide some metrics:
| Parameter | Guideline |
| Satellite Accumulation Time Limit | Typically up to one year, provided accumulation limits are not exceeded. |
| Maximum Satellite Accumulation Volume | Generally 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. |
Note: These are general guidelines and may vary based on local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and a certified environmental services company for detailed instructions on hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling MK-212
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of MK-212, also known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), a serotonin receptor agonist.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves.[2] Gloves must be inspected for any signs of damage before use.[2] After handling, wash and dry hands thoroughly.[2]
-
Clothing: Wear fire/flame resistant and impervious clothing.[2] A lab coat or apron should be worn to protect personal clothing.
Respiratory Protection:
-
If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[2]
-
Work should be conducted in a well-ventilated area to avoid the formation of dust or aerosols.[2]
Health Hazard Information
This compound is classified as toxic if swallowed.[3] It is imperative to avoid all personal contact, including inhalation and ingestion.[4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 3: Toxic if swallowed.[3] |
| Primary Irritant Effect | Skin: No irritant effect. Eye: No irritating effect.[3] |
| Sensitization | No sensitizing effects are known.[3] |
LD/LC50 values relevant for classification:
| Route of Administration | Species | Dose |
|---|---|---|
| Oral LD50 | Rat | 79.6 mg/kg[3] |
| Intraperitoneal TDLO | Rat | 2 mg/kg[3] |
Handling and Storage
Handling:
-
Wash hands thoroughly after handling the compound.[3]
-
Do not eat, drink, or smoke in areas where this compound is being handled.[2][3]
-
Avoid the formation of dust.[2]
-
Use in a well-ventilated area.[4]
Storage:
-
Keep the container tightly closed.
-
For short-term storage (days to weeks), store in a dry, dark place at 0 - 4°C.[5]
-
For long-term storage (months to years), store at -20°C.[5]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wear appropriate personal protective equipment as described in Section 1.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[2]
-
Use spark-proof tools and explosion-proof equipment if necessary.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] The material should be disposed of at an appropriate treatment and disposal facility.[2] Do not allow the chemical to enter drains or waterways.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
